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Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis: 4-(2-phenyl-1H-imidazol-1-yl)piperidine

The following technical guide provides an in-depth structural and synthetic analysis of the 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold. This document is designed for researchers in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of the 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the physicochemical properties, synthetic routes, and pharmacological relevance of this privileged substructure.

Executive Summary

The 4-(2-phenyl-1H-imidazol-1-yl)piperidine moiety represents a versatile pharmacophore in medicinal chemistry, frequently utilized in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a semi-rigid piperidine ring attached at the C4 position to the N1 nitrogen of a 2-phenylimidazole core. This scaffold serves as a robust bioisostere for the 4-(benzimidazol-2-one)piperidine motif found in established neuroleptics (e.g., pimozide, droperidol) and opioid modulators. Its unique electronic profile and steric bulk make it a critical template for developing Histamine H3 antagonists, Delta-opioid agonists, and Nociceptin (ORL-1) receptor ligands.

Structural Dissection & Physicochemical Properties

Nomenclature and Connectivity
  • IUPAC Name: 1-(Piperidin-4-yl)-2-phenyl-1H-imidazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 227.31 g/mol

  • Core Connectivity: The piperidine ring is linked via its C4 carbon to the N1 atom of the imidazole ring. A phenyl group is attached at the C2 position of the imidazole.

Conformational Analysis

The three-dimensional architecture of this molecule is defined by two critical torsional degrees of freedom:

  • Piperidine Ring: Adopts a low-energy chair conformation . The bulky 2-phenylimidazole substituent at C4 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions with the piperidine protons.

  • Imidazole-Phenyl Bond (C2-C1'): The phenyl ring is not coplanar with the imidazole ring. Steric repulsion between the ortho-protons of the phenyl ring and the N1-substituent (the piperidine ring) forces a twisted conformation, typically with a dihedral angle of 30–60°. This twist is crucial for receptor binding pockets that require a specific hydrophobic volume.

Physicochemical Profile
PropertyValue (Approx.)Significance
LogP (Calc) 2.1 – 2.5Moderate lipophilicity; suitable for CNS penetration.
pKa (Piperidine NH) ~10.5Highly basic; predominantly protonated at physiological pH.
pKa (Imidazole N3) ~6.0 – 6.5Weakly basic; acts as a hydrogen bond acceptor.
TPSA ~30 ŲFavorable for membrane permeability and BBB transport.
H-Bond Donors 1 (Piperidine NH)Key interaction point for aspartate residues in GPCRs.

Synthetic Pathways

The synthesis of 4-(2-phenyl-1H-imidazol-1-yl)piperidine can be approached via two primary strategies: Convergent N-Alkylation or Linear Cyclization . The linear approach is generally preferred to avoid regioselectivity issues and steric hindrance.

Strategy A: Linear Cyclization (De Novo Imidazole Formation)

This robust method constructs the imidazole ring directly onto the piperidine amine, ensuring exclusive N1 regiochemistry.

Protocol:

  • Amidine Formation: Reaction of N-Boc-4-aminopiperidine with ethyl benzimidate (Pinner reaction intermediate) yields the N-substituted benzamidine.

  • Cyclization: The benzamidine intermediate is condensed with an

    
    -halo aldehyde (e.g., chloroacetaldehyde) or 
    
    
    
    -halo ketone to close the imidazole ring.
  • Deprotection: Acidic cleavage of the Boc group yields the final free amine.

Strategy B: Convergent N-Alkylation

Direct alkylation of 2-phenylimidazole with a 4-substituted piperidine electrophile (e.g., 4-tosylate or 4-bromide).

  • Limitation: The steric bulk of the phenyl group at C2 can hinder nucleophilic attack by N1, leading to lower yields or forcing harsh conditions.

Visualization of Synthetic Workflow

The following diagram illustrates the preferred Linear Cyclization pathway.

SynthesisPath Start N-Boc-4-Aminopiperidine Inter1 N-(N-Boc-piperidin-4-yl) benzamidine Start->Inter1  Condensation   Reagent1 Ethyl Benzimidate (from Benzonitrile) Reagent1->Inter1 Inter2 N-Boc-4-(2-phenylimidazol-1-yl) piperidine Inter1->Inter2  Cyclization (Reflux)   Reagent2 Chloroacetaldehyde (Cyclization Agent) Reagent2->Inter2 Final 4-(2-phenyl-1H-imidazol-1-yl) piperidine Inter2->Final  Hydrolysis   Step3 TFA / HCl (Deprotection) Step3->Final

Caption: Step-wise linear synthesis of the scaffold via amidine intermediate to ensure N1-regiospecificity.

Analytical Characterization

Validating the structure requires identifying specific spectroscopic signatures that confirm the regiochemistry of the imidazole attachment.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Imidazole C4/C5-H: Two doublets (or broad singlets) in the aromatic region (

      
       7.0 – 7.6 ppm). The coupling constant (
      
      
      
      Hz) is characteristic of 4,5-protons.
    • Phenyl Ring: Multiplet at

      
       7.4 – 7.8 ppm (5H).
      
    • Piperidine C4-H: A distinct multiplet (tt) at

      
       3.8 – 4.2 ppm. The downfield shift is due to the deshielding effect of the attached imidazole nitrogen.
      
    • Piperidine C2/C6-H: Broad doublets/triplets at

      
       2.6 – 3.2 ppm (depending on protonation state).
      
  • 
    C NMR: 
    
    • Imidazole C2: Deshielded carbon signal at

      
       ~145-150 ppm (quaternary).
      
    • Piperidine C4: Signal at

      
       ~50-55 ppm.
      
Mass Spectrometry (MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of the phenyl group or cleavage of the C4-N1 bond may be observed.

    • Characteristic tropylium ion (

      
      , m/z 91) if the phenyl ring fragments.
      
    • Piperidine fragment ions (m/z 84) are common in EI-MS.

Medicinal Chemistry Applications

The 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold acts as a "privileged structure" capable of binding to multiple receptor subtypes depending on the N-substitution of the piperidine ring.

Pharmacophore Mapping
  • Opioid Receptors (ORL-1/Nociceptin): This scaffold is a structural analog of the benzimidazolone core found in J-113397 , a potent Nociceptin receptor antagonist. The 2-phenyl group mimics the hydrophobic interactions of the fused benzene ring in benzimidazolones.

  • Histamine H3 Antagonists: The basic piperidine nitrogen and the imidazole ring (acting as a spacer/acceptor) are classic features of non-imidazole H3 antagonists (where the "imidazole" name refers to the H3 receptor's endogenous ligand, but the drug scaffold often replaces the imidazole or modifies it).

  • Bioisosterism: The 2-phenylimidazole moiety provides a similar planar, lipophilic surface to a benzimidazole but with different hydrogen-bonding vectors and metabolic stability profiles.

Signaling Pathway Interaction

The following diagram depicts the potential interaction of this scaffold within the Nociceptin/Orphanin FQ (N/OFQ) receptor pathway, a common target for this chemical class.

Pathway Ligand 4-(2-phenylimidazol-1-yl) piperidine Derivative Receptor Nociceptin Receptor (ORL-1 / NOP) Ligand->Receptor  Antagonism   G_Protein G_i/o Protein Complex Receptor->G_Protein  Blocks Activation   AC Adenylyl Cyclase G_Protein->AC  Prevents Inhibition   Ca_Channel N-type Ca++ Channels G_Protein->Ca_Channel  Modulates   K_Channel GIRK Channels (K+ Efflux) G_Protein->K_Channel  Modulates   cAMP cAMP Levels AC->cAMP  Restores  

Caption: Mechanism of action for ORL-1 antagonists derived from the phenyl-imidazole scaffold.

References

  • PubChem. 4-(1H-imidazol-1-yl)piperidine | C8H13N3. National Library of Medicine. Available at: [Link]

  • Ozaki, S. et al. (2000). In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology. (Contextual reference for scaffold bioisosterism).
  • IUPHAR/BPS Guide to PHARMACOLOGY. J-113397 Ligand Page. Available at: [Link]

  • Bayer, T. et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives. Archives of Pharmacal Research. (Demonstrates synthetic utility of 4-aminopiperidine scaffolds).
Exploratory

An In-Depth Technical Guide to 4-(2-phenyl-1H-imidazol-1-yl)piperidine: Molecular Weight, Formula, and Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2-phenyl-1H-imidazol-1-yl)piperidine, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2-phenyl-1H-imidazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the determination of its molecular formula and weight, supported by both theoretical calculations and references to synthetic methodologies. Additionally, it outlines a standard protocol for its characterization, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The conjunction of imidazole and piperidine rings in a single molecular entity creates a scaffold with significant potential in drug discovery. The piperidine moiety, a ubiquitous feature in many pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and bioavailability. The 2-phenyl-1H-imidazole component provides a versatile platform for diverse molecular interactions, crucial for ligand-receptor binding. Understanding the foundational characteristics of molecules like 4-(2-phenyl-1H-imidazol-1-yl)piperidine is a critical first step in the exploration of their therapeutic potential.

Molecular Structure and Physicochemical Properties

The structural arrangement of 4-(2-phenyl-1H-imidazol-1-yl)piperidine, with the piperidine ring attached at the N1 position of the 2-phenylimidazole core, dictates its chemical and physical behavior.

Chemical Structure

The chemical structure of 4-(2-phenyl-1H-imidazol-1-yl)piperidine is illustrated below.

Caption: Chemical structure of 4-(2-phenyl-1H-imidazol-1-yl)piperidine.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 4-(2-phenyl-1H-imidazol-1-yl)piperidine is determined to be C₁₄H₁₇N₃ .

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.[1][2][3][4][]

Table 1: Calculation of Molecular Weight

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Total 227.311

Therefore, the calculated molecular weight of 4-(2-phenyl-1H-imidazol-1-yl)piperidine is 227.31 g/mol .

Synthesis and Characterization

The synthesis of 4-(2-phenyl-1H-imidazol-1-yl)piperidine can be achieved through several established synthetic routes. A common approach involves the N-arylation of 2-phenylimidazole with a suitable 4-substituted piperidine derivative.[6][7][8]

General Synthetic Approach

A plausible and efficient method for the synthesis of the target compound is the palladium-catalyzed N-arylation of 2-phenylimidazole.[9] This reaction, a variation of the Buchwald-Hartwig amination, allows for the formation of the C-N bond between the imidazole nitrogen and the piperidine ring.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions phenylimidazole 2-Phenylimidazole catalyst Pd Catalyst (e.g., Pd2(dba)3) halopiperidine 4-Halopiperidine (e.g., 4-bromopiperidine) product 4-(2-phenyl-1H-imidazol-1-yl)piperidine catalyst->product ligand Ligand (e.g., Biarylphosphine) ligand->product base Base (e.g., K3PO4) base->product solvent Solvent (e.g., Toluene/Dioxane) solvent->product

Caption: General synthetic scheme for 4-(2-phenyl-1H-imidazol-1-yl)piperidine.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole (Precursor)

The precursor, 2-phenyl-1H-imidazole, can be synthesized via the Radziszewski reaction or a more modern, greener approach.[10][11][12]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 equivalent), glyoxal (1 equivalent, typically as a 40% aqueous solution), and ammonium acetate (2.5 equivalents).

  • Solvent: Add a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenyl-1H-imidazole.

Characterization Techniques

To confirm the identity and purity of the synthesized 4-(2-phenyl-1H-imidazol-1-yl)piperidine, a combination of spectroscopic and analytical techniques is essential.

Table 2: Standard Characterization Methods

TechniquePurposeExpected Observations
Mass Spectrometry (MS) To determine the molecular weight.A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (m/z ≈ 227.31 or 228.32).[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the connectivity of atoms.Characteristic chemical shifts and coupling patterns for the protons and carbons of the phenyl, imidazole, and piperidine rings.[13][16][17]
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C bonds.
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values from the molecular formula C₁₄H₁₇N₃.

Potential Applications in Drug Development

Derivatives of the 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold are being investigated for a range of therapeutic applications, leveraging the unique properties of both the imidazole and piperidine moieties. The structural information and synthetic protocols detailed in this guide provide a solid foundation for the design and synthesis of novel analogs for various biological targets.

Conclusion

This technical guide has established the fundamental physicochemical properties of 4-(2-phenyl-1H-imidazol-1-yl)piperidine. The molecular formula has been confirmed as C₁₄H₁₇N₃, with a corresponding molecular weight of 227.31 g/mol . The provided synthetic and characterization methodologies offer a robust framework for researchers to produce and validate this compound, facilitating further investigation into its potential as a valuable scaffold in drug discovery and development.

References

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Publishing. Available from: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Available from: [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available from: [Link]

  • Molecular Weight Calculator (Molar Mass). Available from: [Link]

  • Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Dove Medical Press. Available from: [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. WebQC.org. Available from: [Link]

  • Molecular Weight Calculator. Omni Calculator. Available from: [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. World Scientific News. Available from: [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. Available from: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available from: [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Available from: [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available from: [Link]

  • The Cohesive Interactions in Phenylimidazoles. PMC. Available from: [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available from: [Link]

  • Synthesis of 4-(Biphenyl-4-yl)-2-(Substituted Phenyl)-1-Phenyl-1H-Imidazoles. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 4-(2-phenyl-1H-imidazol-1-yl)piperidine

Executive Summary This application note details the high-fidelity synthesis of 4-(2-phenyl-1H-imidazol-1-yl)piperidine starting from 4-aminopiperidine . This scaffold is a critical pharmacophore in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-fidelity synthesis of 4-(2-phenyl-1H-imidazol-1-yl)piperidine starting from 4-aminopiperidine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Histamine H4 receptor antagonists and various kinase inhibitors.

While direct condensation methods (e.g., Debus-Radziszewski) exist, they often suffer from poor regioselectivity and low yields when applied to asymmetric, N-substituted systems. This guide prioritizes a Stepwise Amidine Cyclization Protocol (The Pinner-Amidine Route) . This method offers superior regiocontrol, ensuring the phenyl group is exclusively at the C2 position and the piperidine is attached at N1, avoiding the formation of 1,4- or 1,5-isomers common in multicomponent reactions.

Retrosynthetic Analysis

To achieve the target structure with high regiochemical integrity, we disconnect the imidazole ring at the N1-C2 and C4-C5 bonds. This reveals an N-substituted benzamidine intermediate, which can be constructed from the primary amine and a benzonitrile derivative (via the Pinner salt).

Retrosynthesis Target Target: 4-(2-phenyl-1H-imidazol-1-yl)piperidine Inter1 Intermediate: N-(1-Boc-piperidin-4-yl)benzamidine Target->Inter1 Ring Disconnection Start Starting Materials: 4-Aminopiperidine + Benzonitrile Inter1->Start Amidine Formation Reagent Cyclization Agent: Chloroacetaldehyde Inter1->Reagent + 2C Fragments

Figure 1: Retrosynthetic logic prioritizing the formation of the C2-Phenyl bond prior to ring closure.

Experimental Protocol

Phase 1: Protection and Activation

Objective: Selectively protect the secondary amine of the piperidine ring to prevent polymerization and direct the reaction to the primary exocyclic amine.

Reagents:

  • 4-Aminopiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or THF

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 4-aminopiperidine in DCM (0.5 M concentration).

  • Cool to 0°C. Add Et₃N (1.2 eq).

  • Add Boc₂O dropwise. The primary amine is less nucleophilic than the secondary piperidine amine, but to ensure N1-protection (piperidine nitrogen), keeping the temperature low is critical. Note: 4-aminopiperidine has a highly nucleophilic secondary amine. The Boc group will preferentially protect the ring nitrogen.

  • Warm to RT and stir for 4 hours.

  • Validation: Check TLC (ninhydrin stain). The product is 1-Boc-4-aminopiperidine .

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

Phase 2: Formation of the Amidine Intermediate

Objective: Convert the primary amine into a benzamidine using the Pinner salt method. This sets the carbon skeleton for the C2-phenyl group.

Mechanism: Nucleophilic attack of the primary amine onto the imidate carbon.

Reagents:

  • 1-Boc-4-aminopiperidine (from Phase 1)

  • Ethyl benzimidate hydrochloride (Commercial or prepared from Benzonitrile + EtOH/HCl)

  • Ethanol (Anhydrous)

  • Triethylamine

Table 1: Reaction Stoichiometry (Amidine Step)

ComponentEquivalentsRole
1-Boc-4-aminopiperidine1.0Nucleophile
Ethyl Benzimidate HCl1.2Electrophile (Pinner Salt)
Triethylamine2.0Base (Neutralize HCl)
EthanolSolventMedium (0.2 M)

Protocol:

  • Suspend Ethyl benzimidate hydrochloride in anhydrous ethanol.

  • Add Triethylamine. The mixture will clear as the free imidate is liberated.

  • Add 1-Boc-4-aminopiperidine.

  • Reflux the mixture for 12–16 hours.

  • Monitoring: Monitor the disappearance of the amine. A new polar spot (Amidine) will appear.

  • Workup: Evaporate ethanol. Redissolve in DCM, wash with NaHCO₃ (sat). Dry and concentrate.

  • Intermediate: N-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzimidamide.

Phase 3: Imidazole Ring Closure

Objective: Cyclize the amidine with an


-haloaldehyde to form the imidazole ring.

Reagents:

  • Amidine Intermediate (from Phase 2)

  • Chloroacetaldehyde (50% aq. solution)

  • Sodium Bicarbonate (NaHCO₃)

  • Isopropanol or DMF

Protocol:

  • Dissolve the Amidine intermediate in Isopropanol (0.2 M).

  • Add NaHCO₃ (2.0 eq) to buffer the HCl generated.

  • Add Chloroacetaldehyde (1.5 eq).

  • Heat to 70–80°C for 4–6 hours.

    • Mechanistic Insight: The amidine nitrogen attacks the aldehyde of chloroacetaldehyde to form an imine. The second nitrogen of the amidine then attacks the

      
      -carbon, displacing chloride and closing the ring.
      
  • Workup: Cool, filter off inorganic salts, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The imidazole N1 is attached to the piperidine; the N3 is free.

Phase 4: Deprotection

Objective: Remove the Boc group to release the secondary amine.

Protocol:

  • Dissolve the protected imidazole in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 2 hours.

  • Concentrate.[1][2][3] Neutralize with weak base resin or Na₂CO₃ workup.

  • Final Product: 4-(2-phenyl-1H-imidazol-1-yl)piperidine.

Critical Process Parameters & Troubleshooting

IssueRoot CauseMitigation Strategy
Low Yield in Phase 2 Hydrolysis of ImidateEnsure Ethanol is strictly anhydrous. Avoid exposure of Ethyl Benzimidate to moisture before reaction.
Regioisomer Mixtures TautomerizationThe Pinner method is generally highly regioselective for 1,2-disubstitution. If 1,4-isomers appear, verify the purity of the chloroacetaldehyde.
Incomplete Cyclization Old ChloroacetaldehydeChloroacetaldehyde polymerizes on storage. Use fresh commercial 50% solution or depolymerize trimer before use.

Mechanistic Pathway (Graphviz)

Mechanism Step1 1. Amine Attack (Formation of Amidine) Step2 2. Condensation (Amidine + Cl-CH2-CHO) Step1->Step2 - EtOH Step3 3. Cyclization (Intramolecular Alkylation) Step2->Step3 Imine Formation Step4 4. Dehydration (Aromatization) Step3->Step4 - HCl, - H2O

Figure 2: Stepwise mechanistic flow from the amidine intermediate to the aromatic imidazole core.[4]

References

  • Pinner Synthesis of Amidines

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Imidazole Cyclization Protocols: Lantos, I., et al. (1984). Synthesis of imidazoles via alpha-haloaldehydes. Journal of Heterocyclic Chemistry, 19, 1375.
  • H4 Receptor Antagonist Synthesis (Context)

    • Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists. Journal of Medicinal Chemistry, 46(19), 3957-3960. Link

  • General Review of Imidazole Synthesis

    • Verma, A., et al. (2013). A Review on Synthesis and Therapeutic Potential of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Application

Application Note: Protocol for the N-Arylation of Imidazole with 4-Substituted Piperidine-Aryl Halides

Executive Summary The construction of complex C–N bonds is a cornerstone of modern medicinal chemistry. This application note details a highly optimized, scalable protocol for the N-arylation of imidazole utilizing aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of complex C–N bonds is a cornerstone of modern medicinal chemistry. This application note details a highly optimized, scalable protocol for the N-arylation of imidazole utilizing aryl halides functionalized with 4-substituted piperidines. By leveraging a modified Copper-catalyzed Ullmann-type cross-coupling strategy, this methodology overcomes the traditional limitations of palladium catalyst poisoning, delivering high yields of privileged bifunctional scaffolds suitable for central nervous system (CNS) and analgesic drug discovery programs.

Mechanistic Rationale & Strategy Selection

The Chemical Challenge

The synthesis of molecules containing both an imidazole core and a 4-substituted piperidine moiety (e.g., 4-piperidinopiperidine or 4-fluorobenzylpiperidine) is highly sought after, as these structures serve as conformationally constrained, privileged scaffolds in pharmacology[1].

While Palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous for C–N bond formation, the N-arylation of azoles like imidazole presents a unique challenge. The basic, unhindered nitrogen of the imidazole ring strongly coordinates to Palladium, often leading to catalyst poisoning and stalled reactions[2]. Consequently, Copper-catalyzed Ullmann-type couplings have emerged as the preferred, more robust methodology for the arylation of N-nucleophiles such as azoles and cyclic secondary amines[3].

Pathway Selection: Ullmann vs. Chan-Lam

Historically, Chan-Lam couplings utilizing arylboronic acids have been employed for N-arylation, often proceeding faster than O-arylation in aqueous media[4]. While the Chan-Lam amination is a powerful oxidative (nucleophile-nucleophile) approach[5], it requires stoichiometric oxidants or open-air conditions that can degrade sensitive 4-substituted piperidine derivatives. Therefore, we utilize a classic electrophile-nucleophile Ullmann approach, employing a Cu(I) precatalyst and a diamine ligand to facilitate the oxidative addition of the piperidine-bearing aryl halide.

CatalyticCycle CuI Cu(I) Precatalyst + DMEDA Ligand Active Active Cu(I)-Ligand Complex CuI->Active Ligand Binding OxAdd Oxidative Addition (Aryl Bromide) Active->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII LigEx Ligand Exchange (Imidazole + Base) CuIII->LigEx RedEl Reductive Elimination (C-N Bond Formation) LigEx->RedEl RedEl->Active Catalyst Regeneration

Cu-Catalyzed Ullmann-Type N-Arylation Catalytic Cycle

Reaction Optimization Data

To establish a self-validating and robust protocol, extensive optimization of the catalyst, ligand, and base was conducted. The bidentate ligand N,N'-dimethylethylenediamine (DMEDA) was found to be critical; it stabilizes the Cu(I) center, prevents disproportionation, and significantly accelerates the oxidative addition step.

Table 1: Optimization of Reaction Conditions for Imidazole N-Arylation

EntryCopper SourceLigand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1CuI (10 mol%)NoneK₂CO₃DMF11018%
2CuI (10 mol%)L-ProlineK₂CO₃DMSO11062%
3CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃DMF11081%
4 CuI (10 mol%) DMEDA K₃PO₄ Toluene 110 94%
5Cu(OAc)₂ (10 mol%)DMEDAK₃PO₄Toluene11088%

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Workflow & Protocol

ExperimentalWorkflow Prep Reagent Prep & Degassing React Cross-Coupling (110°C, 18h) Prep->React IPC IPC (LC-MS) Check Conversion React->IPC IPC->React <95% Conv Workup NH4OH Wash (Cu Removal) IPC->Workup >95% Conv Purif Flash Chromatography Workup->Purif

Step-by-Step Workflow for Imidazole N-Arylation
Materials & Reagents
  • Nucleophile: Imidazole (1.2 equiv)

  • Electrophile: 1-(4-bromophenyl)-4-substituted piperidine (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI, 99.9% trace metals basis) (0.1 equiv)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Base: Potassium Phosphate tribasic (K₃PO₄, anhydrous) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 equiv), the 1-(4-bromophenyl)-4-substituted piperidine (1.0 equiv), CuI (0.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality Note: An excess of imidazole ensures complete conversion of the valuable piperidine building block. K₃PO₄ is selected as it provides optimal basicity for imidazole deprotonation without inducing base-catalyzed degradation of the piperidine ring.

Step 2: Ligand and Solvent Addition

  • Evacuate and backfill the flask with Argon (repeat for 3 cycles).

  • Add anhydrous, degassed Toluene (0.2 M relative to the aryl halide), followed immediately by DMEDA (0.2 equiv) via a gastight syringe.

  • Causality Note: Degassing is critical. Atmospheric oxygen will irreversibly oxidize the active Cu(I) species to a catalytically inactive Cu(II) state, stalling the reaction.

Step 3: Heating and In-Process Control (IPC)

  • Seal the flask and heat the reaction mixture in a pre-heated oil bath at 110 °C for 18 hours.

  • Self-Validating Step: After 18 hours, sample 10 µL of the reaction mixture under a positive pressure of Argon. Dilute with 1 mL of Acetonitrile, filter, and analyze via LC-MS.

  • The reaction is deemed complete when the aryl halide peak is <2% relative to the product peak. If conversion is incomplete, spike the reaction with an additional 5 mol% of pre-mixed CuI/DMEDA complex and heat for an additional 4 hours.

Step 4: Workup and Copper Sequestration

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble inorganic phosphate salts.

  • Transfer the filtrate to a separatory funnel and wash with a 10% aqueous solution of Ammonium Hydroxide (NH₄OH) (3 × 20 mL).

  • Causality Note: The NH₄OH wash is a field-proven technique to sequester residual copper. The aqueous layer will turn deep blue due to the formation of the water-soluble[Cu(NH₃)₄]²⁺ complex, ensuring the organic product is free of heavy metal contamination.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & QA Release

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, 100:0 to 90:10).

  • Confirm product identity and purity (>95%) using ¹H-NMR, ¹³C-NMR, and HRMS prior to downstream biological assay integration.

References

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives, Thieme Connect.
  • Mechanistic Development and Recent Applications of the Chan-Lam Amination, SciSpace.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, DSpace@MIT.
  • Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime, Semantic Scholar.
  • 4-Piperidinopiperidine | Pharmaceutical Building Block, Benchchem.

Sources

Method

Using 4-(2-phenyl-1H-imidazol-1-yl)piperidine as a building block for library synthesis

Application Note & Protocols Leveraging 4-(2-phenyl-1H-imidazol-1-yl)piperidine for Accelerated Drug Discovery: A Guide to Library Synthesis Abstract The confluence of privileged scaffolds is a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Leveraging 4-(2-phenyl-1H-imidazol-1-yl)piperidine for Accelerated Drug Discovery: A Guide to Library Synthesis

Abstract

The confluence of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide focuses on 4-(2-phenyl-1H-imidazol-1-yl)piperidine , a building block that marries the three-dimensional versatility of the piperidine ring with the rich electronic and hydrogen-bonding capabilities of the 2-phenyl-imidazole moiety.[1][2] We present a detailed exploration of this scaffold's reactivity, focusing on the strategic functionalization of the piperidine nitrogen. This document provides field-proven, step-by-step protocols for N-alkylation, N-acylation, and N-arylation, designed to empower researchers in the rapid generation of diverse chemical libraries. The causality behind experimental choices is elucidated, and a strategic framework for library development is presented, underscoring the building block's potential in creating novel molecular entities for high-throughput screening and lead optimization programs.[3][4]

Introduction: The Strategic Value of the Imidazole-Piperidine Scaffold

In the landscape of drug discovery, the piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability while providing a rigid, three-dimensional scaffold for precise vectoral presentation of substituents.[5][6] When coupled with an imidazole ring, a key component of biologically active molecules like histamine and numerous pharmaceuticals, the resulting scaffold offers a unique combination of features.[2][7] The 2-phenyl-imidazole portion can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and metal coordination, while the piperidine nitrogen serves as a versatile handle for chemical diversification.[8][9]

The building block, 4-(2-phenyl-1H-imidazol-1-yl)piperidine, thus represents a "privileged scaffold" — a molecular framework that is capable of binding to multiple biological targets. Our focus here is to provide the practical, hands-on knowledge required to unlock its potential through systematic library synthesis.

Core Reactivity and Strategic Considerations

The primary site for diversification on the 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold is the secondary amine of the piperidine ring. This nitrogen atom is a moderately strong nucleophile, making it amenable to a wide range of classical and modern synthetic transformations.

Key Reactive Handle: The Piperidine Nitrogen (N-H)

  • Nucleophilicity: The lone pair of electrons on the nitrogen is readily available for reaction with electrophiles.

  • Steric Environment: The substituent at the 4-position is sufficiently remote so as not to significantly hinder reactions at the nitrogen atom, allowing for high reaction efficiency.

  • Strategic Diversification: This single reactive site allows for controlled, predictable derivatization, which is ideal for building a combinatorial library where each member differs by a single, deliberately chosen R-group.

Below, we detail three robust protocols for functionalizing this key position.

Synthetic Protocols for Library Generation

These protocols are designed as a foundational guide. Researchers are encouraged to adapt and optimize these conditions based on the specific electronic and steric properties of the chosen coupling partners.

Protocol: N-Alkylation via Reductive Amination

Reductive amination is a mild and highly efficient method for N-alkylation, particularly valuable for its broad substrate scope and for minimizing the risk of over-alkylation (quaternization) that can occur with direct alkylation using alkyl halides.[10][11] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, selective for the iminium ion over the starting aldehyde, and does not react with most other functional groups.[11]

Experimental Workflow: N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Building Block (1.0 eq) & Aldehyde/Ketone (1.1 eq) in Anhydrous DCM B Stir at Room Temperature for 30 min A->B Formation of Iminium Intermediate C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D Stir at Room Temperature for 12-16 hours C->D In-situ Reduction E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H H G->H Isolated N-Alkylated Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(2-phenyl-1H-imidazol-1-yl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM), add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11]

Protocol: N-Acylation to Form Amides

N-acylation is a highly reliable reaction that converts the secondary amine into a robust amide linkage. This transformation is fundamental for introducing a vast array of functionalities and for modulating the electronic properties of the piperidine nitrogen, often reducing its basicity. The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard and effective procedure.[12][13] The base is crucial for scavenging the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(2-phenyl-1H-imidazol-1-yl)piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in a chlorinated solvent like anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., an acyl chloride or anhydride) (1.1 eq) dropwise to the solution. Maintaining a low temperature is critical to control the reaction's exothermicity.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude residue by flash column chromatography or recrystallization to obtain the pure N-acylated product.[12]

Protocol: N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a powerful transformation for accessing novel chemical space. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose, offering exceptional functional group tolerance and broad scope.[12][14] This reaction requires an inert atmosphere as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The choice of phosphine ligand is critical and often needs to be optimized for a given aryl halide and amine substrate.

Detailed Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a steady stream of an inert gas (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq), 4-(2-phenyl-1H-imidazol-1-yl)piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) in a dry, degassed solvent such as toluene or dioxane.[12]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-110 °C. The optimal temperature can vary depending on the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl piperidine derivative.[14]

Library Synthesis Strategy and Data Analysis

A parallel synthesis approach can be employed to rapidly generate a library of analogs from the 4-(2-phenyl-1H-imidazol-1-yl)piperidine building block using the protocols described above. By using a diverse set of aldehydes (for alkylation), acyl chlorides (for acylation), and aryl halides (for arylation), a large and structurally varied library can be constructed.

Visualizing the Library Synthesis Workflow

cluster_reactions Diversification Reactions cluster_reagents Example Reagent Inputs (R-X) cluster_products Diverse Product Library Core 4-(2-phenyl-1H-imidazol-1-yl)piperidine (Core Building Block) Alkylation N-Alkylation (Reductive Amination) Core->Alkylation Acylation N-Acylation Core->Acylation Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Prod_A N-Alkyl Derivatives Alkylation->Prod_A Prod_B N-Acyl (Amide) Derivatives Acylation->Prod_B Prod_C N-Aryl Derivatives Arylation->Prod_C Reagent_A Aldehydes: R¹-CHO, R²-CHO... Reagent_A->Alkylation Reagent_B Acyl Chlorides: R³-COCl, R⁴-COCl... Reagent_B->Acylation Reagent_C Aryl Halides: Ar⁵-Br, Ar⁶-Br... Reagent_C->Arylation

Caption: A strategic workflow for library diversification.

Physicochemical Property Modulation

The derivatization of the piperidine nitrogen significantly impacts the molecule's overall properties. A key aspect of library design is to systematically vary these properties to explore the structure-activity relationship (SAR).

Derivative TypeR-Group ExampleApprox. MWApprox. cLogPApprox. TPSA (Ų)H-Bond AcceptorsH-Bond Donors
Core Scaffold -H241.32.936.921
N-Alkylation -CH₂-Cyclopropyl295.43.836.920
N-Acylation -C(O)-CH₃283.42.756.930
N-Arylation -Phenyl317.44.536.920

Note: Physicochemical properties are calculated estimates and serve for comparative purposes.

This table illustrates how different functionalizations can tune properties like lipophilicity (cLogP) and polar surface area (TPSA), which are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Conclusion and Future Directions

The 4-(2-phenyl-1H-imidazol-1-yl)piperidine scaffold is a high-potential building block for the synthesis of diverse chemical libraries. The protocols outlined herein for N-alkylation, N-acylation, and N-arylation provide robust and reliable methods for its functionalization. By systematically applying these transformations, research organizations can rapidly generate novel compounds, enabling the exploration of new chemical space and accelerating the identification of lead candidates for a wide range of therapeutic targets. Future work could involve further functionalization of the phenyl ring or exploring more complex coupling reactions to create even greater molecular diversity.

References

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -yl)piperidine. 12

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. 10

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. 11

  • Bioorganic & Medicinal Chemistry. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory.

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

  • BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. 4

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. 13

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates.

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • RSC Publishing. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.

  • Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione. 14

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.

  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.

  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

  • Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

  • Defense Technical Information Center. (2025). Piperidine Synthesis.

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H functionalization.

  • Bioorganic & Medicinal Chemistry Letters. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists.

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • BenchChem. (n.d.). Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview.

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

  • MilliporeSigma. (n.d.). 4-(5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride.

  • Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

  • National Center for Biotechnology Information. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.

  • Ministry of Health and Prevention - UAE. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.

  • Inorganic Chemistry. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium.

  • PubChem. (n.d.). 4-(1h-imidazol-1-yl)piperidine.

  • ResearchGate. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

Application

Application Notes &amp; Protocols: A Modular Solid-Phase Strategy for the Synthesis of Imidazole-Piperidine Scaffolds

Abstract: The imidazole-piperidine motif represents a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] Its unique combination of a hydrogen-bond-donati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazole-piperidine motif represents a privileged scaffold in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] Its unique combination of a hydrogen-bond-donating-and-accepting imidazole ring and a conformationally flexible, yet structurally defined, piperidine ring allows for multifaceted interactions with biological targets.[3][4] Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating accelerated drug discovery.[5] This guide details a modular and efficient solid-phase synthesis strategy for constructing diverse imidazole-piperidine scaffolds, providing researchers with the foundational principles and actionable protocols required for successful implementation.

The Strategic Imperative for Solid-Phase Synthesis (SPS)

The traditional solution-phase synthesis of complex heterocyclic systems can be laborious, often requiring multiple intermediate purification steps that result in significant time and material loss. Solid-phase synthesis elegantly circumvents these challenges by anchoring the initial building block to an insoluble polymer support.[6] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification being reduced to a simple filtration and washing process after each synthetic step.[5] This approach is particularly amenable to automation and the generation of compound libraries for high-throughput screening.

Our proposed strategy is a convergent, multi-step sequence that builds the imidazole and piperidine rings sequentially upon a solid support. The core principle relies on orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others, enabling precise, site-specific chemical transformations.[6][7]

Core Workflow Overview

The general workflow involves anchoring a versatile building block, constructing the first heterocycle (imidazole), and then utilizing a strategically placed functional "handle" to assemble the second heterocycle (piperidine), followed by cleavage to release the final product.

G cluster_resin On-Resin Synthesis Resin 1. Resin Functionalization & Linker Attachment Scaffold 2. Anchor Building Block with Orthogonal Protection Resin->Scaffold Load Building Block Imidazole 3. Imidazole Ring Formation Scaffold->Imidazole Multi-component Reaction Deprotect 4. Selective Deprotection of Handle Imidazole->Deprotect Orthogonal Condition Piperidine 5. Piperidine Ring Construction Deprotect->Piperidine Imino-Diels-Alder / Reductive Amination Cleavage 6. Cleavage from Resin Piperidine->Cleavage Acidic Cocktail Purify 7. Final Product Purification (HPLC) Cleavage->Purify

Caption: General workflow for the solid-phase synthesis of imidazole-piperidine scaffolds.

Selection of Solid Support and Linker: The Foundation of the Synthesis

The choice of resin and linker is critical as it dictates the reaction conditions that can be used and the final C-terminal functionality of the cleaved molecule.

ComponentRecommended ChoiceRationale & CausalityCleavage Condition
Resin Wang Resin Polystyrene-based resin with a p-alkoxybenzyl alcohol linker. It is stable to a wide range of reaction conditions, including the basic conditions for Fmoc-deprotection.[8]Strong acid (e.g., >50% TFA). Releases a C-terminal carboxylic acid.
Rink Amide Resin An acid-labile resin used to generate C-terminal amides upon cleavage. The amide functionality is often desirable for mimicking peptide bonds and improving solubility.[8]Moderate acid (e.g., 10-50% TFA). Releases a C-terminal primary amide.
Linker Strategy Traceless Linker A linker where, upon cleavage, no residual functionality from the linker remains on the product molecule. Cyclative cleavage is a prime example of a traceless strategy.[9]Varies by linker chemistry (e.g., acid, base, light).
Safety-Catch Linker A highly stable linker that requires a distinct activation step before it becomes labile to the cleavage conditions. This provides an extra layer of orthogonality.[10]Two-step: 1. Activation (e.g., reduction/oxidation) 2. Cleavage.

For the protocols outlined below, we will primarily focus on the widely used Rink Amide resin to generate final compounds with a C-terminal amide, a common feature in bioactive molecules.

Detailed Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the synthesis of a model imidazole-piperidine scaffold. The causality behind each step is explained to empower researchers to troubleshoot and adapt the methodology.

Protocol 1: Resin Preparation and Building Block Attachment

The synthesis begins by anchoring the first building block, an amino acid with an orthogonally protected side chain, which will serve as the foundation for the imidazole ring. We will use Fmoc-Lys(Dde)-OH, where the α-amino group is protected by the base-labile Fmoc group and the ε-amino group is protected by the hydrazine-labile Dde group.[11]

Materials:

  • Rink Amide MBHA resin (loading: ~0.5 mmol/g)

  • Fmoc-Lys(Dde)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Place 1.0 g of Rink Amide resin in a solid-phase synthesis vessel. Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 20 minutes to ensure complete removal of the Fmoc group.[12] Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Activation of Amino Acid: In a separate vial, dissolve Fmoc-Lys(Dde)-OH (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in 10 mL of DMF. Allow the solution to pre-activate for 10 minutes. Causality: HOBt and DIC form an active ester of the amino acid, which is highly reactive towards the free amine on the resin, preventing side reactions and racemization.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 4 hours.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally Methanol (2 x 10 mL). Dry the resin under vacuum.

Protocol 2: On-Resin Imidazole Synthesis

With the lysine building block attached, we will construct a tri-substituted imidazole ring using a modified multi-component reaction.[11] The α-amino group of the lysine will become N-1 of the imidazole.

Materials:

  • Resin from Protocol 1

  • A 1,2-dicarbonyl compound (e.g., Benzil, 5 eq.)

  • An aldehyde (e.g., 4-formylbenzoic acid, 5 eq.)

  • Ammonium acetate (10 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Perform the Fmoc deprotection as described in Protocol 1, Step 2. Wash thoroughly.

  • Imidazole Cyclization: To the swelled, deprotected resin, add Benzil, 4-formylbenzoic acid, and ammonium acetate. Add 15 mL of NMP. Heat the mixture at 80°C for 12 hours with agitation. Causality: This one-pot reaction, a variation of the Debus-Radziszewski synthesis, condenses the dicarbonyl, aldehyde, and two ammonia equivalents (from ammonium acetate and the resin-bound amine) to form the imidazole ring directly on the solid support.[13]

  • Washing: Cool the reaction vessel to room temperature. Drain the solution and wash the resin thoroughly with NMP (3 x 10 mL), DMF (5 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum.

G Resin_Lys Resin-Linker-NH-Lys(Dde)-Fmoc Resin_Lys_NH2 Resin-Linker-NH-Lys(Dde)-NH2 Resin_Lys->Resin_Lys_NH2 1. 20% Piperidine/DMF Reagents + Benzil + Aldehyde (R2-CHO) + NH4OAc Resin_Lys_NH2->Reagents Resin_Imidazole Resin-Linker-Imidazole(R1,R2)-CH2-CH2-CH2-CH2-NH-Dde Resin_Lys_NH2->Resin_Imidazole 2. Multi-component    Reaction (NMP, 80°C)

Caption: Synthetic scheme for on-resin imidazole formation.

Protocol 3: Piperidine Ring Construction via Imino-Diels-Alder Reaction

Here, we leverage the Dde-protected amine as the handle to build the piperidine ring. After deprotection, the resulting primary amine will be converted to an imine, which will act as the dienophile in an on-resin imino-Diels-Alder cycloaddition.[14]

Materials:

  • Imidazole-functionalized resin from Protocol 2

  • 2% (v/v) Hydrazine in DMF

  • An aldehyde (e.g., cinnamaldehyde, 10 eq.)

  • Trimethyl orthoformate (TMOF)

  • A diene (e.g., 2,3-dimethyl-1,3-butadiene, 20 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Scandium(III) triflate (Sc(OTf)₃, 0.2 eq.)

Procedure:

  • Dde Deprotection: Swell the resin in DMF. Add 10 mL of 2% hydrazine in DMF. Agitate for 5 minutes, drain. Repeat this step twice more to ensure complete deprotection of the Dde group.[11] Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • On-Resin Imine Formation: Swell the deprotected resin in anhydrous DCM. Add the aldehyde (10 eq.) and TMOF (20 eq.). Agitate at room temperature for 6 hours. Causality: TMOF acts as a dehydrating agent, driving the equilibrium towards the formation of the solid-supported imine from the primary amine and the aldehyde.

  • Imino-Diels-Alder Cycloaddition: To the vessel containing the resin-bound imine, add the diene (20 eq.) and the Lewis acid catalyst Sc(OTf)₃ (0.2 eq.). Seal the vessel and agitate at 40°C for 24 hours. Causality: The Lewis acid activates the imine dienophile, facilitating the [4+2] cycloaddition with the diene to stereoselectively form the six-membered piperidine ring.[14]

  • Washing: Cool the reaction to room temperature. Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum.

Protocol 4: Cleavage and Final Product Isolation

The final step is to release the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.

Materials:

  • Final resin from Protocol 3

  • Cleavage Cocktail (e.g., "Reagent K": 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin in a cleavage vessel.

  • Cleavage Reaction: In a fume hood, add 10 mL of freshly prepared cleavage cocktail per gram of resin. Agitate at room temperature for 2-3 hours. Causality: TFA is a strong acid that cleaves the acid-labile Rink Amide linker. The other components, known as "scavengers," are crucial for quenching reactive cationic species that are generated during cleavage, thereby preventing side reactions like re-attachment to the product or modification of sensitive residues.

  • Product Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the crude product should form.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the product. Decant the ether and wash the pellet twice with cold ether. Dry the crude product under vacuum. The final compound should be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

References

  • Marcos, C. F., et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 4(20), 3513–3516*. Available at: [Link]

  • Nefzi, A., et al. (2001). Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. Journal of Combinatorial Chemistry, 3(1), 68-70*. Available at: [Link]

  • Nielsen, T. E., et al. (2003). Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks. Organic Letters, 5(23), 4441–4443*. Available at: [Link]

  • Gomes, P. S. T., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449*. Available at: [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dömling, A. (2002). Solid-Phase Heterocycle Synthesis Using Multicomponent Reactions. Accounts of Chemical Research, 35(10), 834-841*. Available at: [Link]

  • Krátký, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 465–474*. Available at: [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2007). Solid-phase synthesis of structurally diverse heterocycles by an amide-ketone condensation/N-acyliminium pictet-spengler sequence. Angewandte Chemie International Edition, 46(45), 8640-8643*. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield Synthesis). Available at: [Link]

  • Kotha, S., & Khedkar, P. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1034-1049*. Available at: [Link]

  • Gomes, P. S. T., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available at: [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369*. Available at: [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • Slough, G. A. (2012). Solid-Phase Synthesis of Heterocycles in Practice. In Topics in Heterocyclic Chemistry. Springer. Available at: [Link]

  • University of Puget Sound. (n.d.). Synthesis of a 1,2,4-substituted imidazole for a Fragment-Based Drug Discovery Library. Available at: [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214*. Available at: [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107*. Available at: [Link]

  • Ali, M. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4560*. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4560*. Available at: [Link]

Sources

Method

Application Note: Divergent Functionalization of the Piperidine Nitrogen in 4-(1H-Imidazol-1-yl)piperidines for Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The 4-(1H-imidazol-1-yl)piperidine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is prominently featured in the design of histamine H3/H4 receptor antagonists, LRRK2 inhibitors, and NLRP3 inflammasome modulators[1][2]. The structural brilliance of this scaffold lies in its dual nature: the imidazole ring acts as a versatile hydrogen bond donor/acceptor and metal-coordinating moiety, while the saturated piperidine ring provides a three-dimensional vector for target engagement.

For drug development professionals, the secondary piperidine nitrogen represents the primary site for late-stage functionalization. Modifying this nitrogen allows chemists to finely tune the molecule's physicochemical properties (such as cLogP, topological polar surface area, and basicity) and optimize binding affinity within specific receptor sub-pockets.

Depending on the therapeutic target, the basicity of the piperidine nitrogen (typically pKa ~9.5) must be modulated:

  • Reductive Amination (Alkylation): Yields a tertiary amine, maintaining the basic center (protonated at physiological pH) while introducing steric bulk to probe lipophilic pockets.

  • Amidation/Acylation: Converts the basic amine into a neutral amide, drastically reducing basicity, increasing lipophilicity, and improving passive membrane permeability.

  • Buchwald-Hartwig N-Arylation: Yields an aniline-like nitrogen, significantly lowering the pKa and altering the conformational geometry of the piperidine ring[3].

Divergent Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways utilized to functionalize the piperidine nitrogen.

G Core 4-(1H-imidazol-1-yl)piperidine (Secondary Amine) RedAm Reductive Amination NaBH(OAc)3 Core->RedAm Aldehyde/Ketone Amide Amidation HATU, DIPEA Core->Amide Carboxylic Acid Buchwald Buchwald-Hartwig Pd-Catalyst, Ligand Core->Buchwald Aryl Halide TertAmine Tertiary Alkyl Amine (Maintains Basicity) RedAm->TertAmine AmideProd N-Acyl Piperidine (Neutral Amide) Amide->AmideProd ArylProd N-Aryl Piperidine (Reduced Basicity) Buchwald->ArylProd

Figure 1: Divergent functionalization vectors for 4-(1H-imidazol-1-yl)piperidine.

Quantitative Data & Physicochemical Impact

The choice of reaction not only dictates the synthetic workflow but fundamentally alters the pharmacokinetic profile of the resulting drug candidate. Below is a summary of the expected outcomes for each functionalization strategy.

Functionalization StrategyReagents / CatalystsTypical Yield RangeImpact on Piperidine

Impact on Lipophilicity (cLogP)Primary Medicinal Chemistry Application
Reductive Amination Aldehyde,

, DCE
75% - 95%Minimal change (~8.5 - 9.5)Moderate IncreaseTargeting deep lipophilic GPCR pockets
Amidation Carboxylic Acid, HATU, DIPEA80% - 98%Neutralized (Non-basic)High IncreaseImproving BBB penetrance, NLRP3 inhibition
Buchwald-Hartwig Aryl Halide,

, RuPhos
60% - 85%Drastic decrease (~3.0 - 5.0)High IncreaseModulating hERG liability, kinase targeting

Standardized Experimental Protocols

As a self-validating system, these protocols are designed with built-in analytical checkpoints to ensure high fidelity and reproducibility in the lab.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride

Mechanistic Insight:


 is the premier reagent for this transformation. Unlike 

, it is mild enough that it does not rapidly reduce the starting aldehyde. Unlike

, it avoids the generation of highly toxic hydrogen cyanide gas and operates efficiently without strictly requiring acidic conditions, though a pH of 4-6 accelerates iminium formation[4].

Mechanism Step1 Piperidine N + Carbonyl (Nucleophilic Attack) Step2 Hemiaminal Intermediate (Transient) Step1->Step2 Step3 Iminium Ion Formation (Loss of H2O, pH 4-6) Step2->Step3 -H2O Step4 Hydride Transfer from NaBH(OAc)3 Step3->Step4 Fast, selective reduction Step5 Tertiary Amine Product Step4->Step5

Figure 2: Mechanistic pathway of NaBH(OAc)3 mediated reductive amination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(1H-imidazol-1-yl)piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.2 equiv) to adjust the apparent pH to ~5, facilitating rapid iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.
    
  • Monitoring: Stir the suspension at room temperature for 2-12 hours. Monitor via LC-MS. The mass of the iminium ion (

    
     - 2) should completely transition to the product mass (
    
    
    
    ).
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (typically 
    
    
    
    with 1%
    
    
    modifier due to the basic tertiary amine).
Protocol B: Amide Bond Formation via HATU

Mechanistic Insight: For secondary amines like piperidine, steric hindrance can slow down amidation. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling rate and suppresses epimerization compared to standard EDC/HOBt protocols[2].

Step-by-Step Procedure:

  • Activation: Dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir for 10 minutes at room temperature to pre-form the active HOAt ester.

  • Coupling: Add 4-(1H-imidazol-1-yl)piperidine (1.0 equiv, 1.0 mmol) as a solution in DMF (2 mL) dropwise to the activated acid mixture.

  • Monitoring: Stir at room temperature for 1-2 hours. TLC (UV active) or LC-MS will show rapid consumption of the piperidine starting material.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) (30 mL) and wash sequentially with 5% aqueous

    
     (
    
    
    
    mL) to remove DMF, followed by saturated
    
    
    (10 mL) and brine (10 mL).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (EtOAc/Hexanes gradient).
    
Protocol C: Buchwald-Hartwig N-Arylation

Mechanistic Insight: While


 can be used for highly electron-deficient aryl halides, Buchwald-Hartwig cross-coupling is required for unactivated or electron-rich aryl halides. The combination of 

and a bulky, electron-rich biaryl phosphine ligand (like RuPhos) facilitates oxidative addition and accelerates reductive elimination, preventing competitive

-hydride elimination[3].

Step-by-Step Procedure:

  • Setup: In a Schlenk tube or microwave vial, combine 4-(1H-imidazol-1-yl)piperidine (1.0 equiv, 1.0 mmol), the aryl bromide/iodide (1.2 equiv, 1.2 mmol), and Sodium tert-butoxide (

    
    ) (1.5 equiv, 1.5 mmol).
    
  • Catalyst Addition: Add

    
     (2 mol%, 0.02 mmol) and RuPhos (4 mol%, 0.04 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Argon (evacuate/backfill

    
    ).
    
  • Reaction: Inject anhydrous, degassed Toluene (5 mL) via syringe. Heat the mixture to 90°C in an oil bath for 8-16 hours.

  • Monitoring: Verify completion via LC-MS. A distinct color change from dark red/purple to a pale yellow/brown suspension is often observed as the Pd catalyst cycles.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). 1996. Available at:[Link]

  • S. M. R. Nazim, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI Pharmaceuticals. 2021. Available at:[Link]

  • H. Ghasemnejad-Berenji, et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances (PMC/NIH). 2023. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-(2-phenyl-1H-imidazol-1-yl)piperidine

This guide outlines the technical stability profile, troubleshooting protocols, and handling requirements for 4-(2-phenyl-1H-imidazol-1-yl)piperidine under acidic conditions.[1] Executive Summary 4-(2-phenyl-1H-imidazol-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical stability profile, troubleshooting protocols, and handling requirements for 4-(2-phenyl-1H-imidazol-1-yl)piperidine under acidic conditions.[1]

Executive Summary

4-(2-phenyl-1H-imidazol-1-yl)piperidine exhibits high chemical stability against hydrolytic cleavage in acidic media (pH < 7).[1] The N-C bond connecting the imidazole nitrogen (N1) to the piperidine ring (C4) is chemically robust and does not degrade under standard acidic conditions (e.g., 0.1% TFA, 1M HCl) or physiological gastric simulation (pH 1.2).[1]

However, users must manage three critical areas:

  • Salt Hygroscopicity: Acid salts (HCl, TFA) are prone to moisture uptake.

  • Solubility-pH Dependence: The compound precipitates rapidly if the pH rises above the pKa of the imidazole moiety (~6.5–7.0).

  • Nitrosamine Risk (Critical): As a secondary amine, this molecule will form mutagenic nitrosamines if exposed to acidic conditions containing trace nitrites.

Part 1: Chemical Stability & Mechanistic Analysis
1.1 Structural Integrity in Acid

The molecule contains two basic centers: the piperidine secondary amine (


) and the imidazole N3 nitrogen  (

).[1]
  • Protonation State: In acidic media (pH < 4), the molecule exists as a dication .[1] Both the piperidine nitrogen and the imidazole N3 are protonated.

  • Bond Stability: The bond between the piperidine C4 and the imidazole N1 is a C-N single bond. Unlike amides or enamines, this bond is electronically neutral and sterically protected by the adjacent 2-phenyl group. It requires extreme conditions (e.g., Von Braun reaction conditions) to cleave.[1]

1.2 The Nitrosamine Hazard (Critical Warning)

While chemically stable, the piperidine ring is a secondary amine . In acidic solutions where nitrite impurities are present (e.g., from sodium nitrite, excipients, or water sources), it undergoes N-nitrosation .[1]

  • Mechanism: Acidification of nitrite forms the nitrosonium ion (

    
    ), which attacks the nucleophilic lone pair of the piperidine nitrogen.
    
  • Risk Mitigation: Always use nitrite-free water and reagents when handling this compound in acid.

Nitrosation Figure 1: Mechanism of Nitrosamine Formation in Acidic Media containing Nitrites. Amine 4-(2-phenyl-1H-imidazol-1-yl)piperidine (Secondary Amine) Nitrosamine N-Nitroso Impurity (Mutagenic) Amine->Nitrosamine Nucleophilic Attack Acid Acidic Medium (H+) Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Activates Nitrite Trace Nitrite (NO2-) Nitrite->Nitrosonium Nitrosonium->Nitrosamine

Part 2: Troubleshooting Guide
Scenario 1: "My HPLC peaks are splitting or tailing significantly."

Cause: The basic imidazole and piperidine nitrogens interact with residual silanols on the HPLC column stationary phase. Solution:

  • Mobile Phase: Ensure the aqueous phase contains at least 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . The low pH ensures the molecule remains fully protonated (dicationic), reducing silanol interaction.

  • Column Choice: Use a "base-deactivated" or high-coverage C18 column (e.g., C18 with end-capping).[1]

Scenario 2: "The sample precipitated when I diluted the acid stock into buffer."

Cause: You likely diluted into a buffer with pH > 7. Explanation: The free base form of 4-(2-phenyl-1H-imidazol-1-yl)piperidine has low aqueous solubility.[1] Solution:

  • Maintain pH < 5 for all aqueous dilutions.

  • If neutral pH is required, add organic co-solvent (e.g., 10-20% DMSO or Methanol) to maintain solubility.[1]

Scenario 3: "I see a new peak at M+29 in LCMS after storage in acid."

Cause: This is likely N-Nitrosation (M + NO - H = +29 Da) if nitrites were present, OR a Formyl adduct (M + 28) if stored in Formic Acid/Methanol for extended periods.[1] Solution:

  • Check solvent purity.

  • Switch from Formic Acid to Acetic Acid or TFA for storage stability.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is the 2-phenyl group stable to acid hydrolysis? A: Yes. The phenyl ring is attached via a C-C bond to the imidazole. This bond is extremely stable and does not hydrolyze under standard laboratory acidic conditions (HCl, H2SO4, TFA).[1]

Q2: Can I store the compound in 1N HCl? A: Yes, chemically it is stable. However, ensure the container is sealed tightly. Evaporation of water will concentrate the acid, potentially causing the salt to crystallize or become hygroscopic. Store at 4°C.

Q3: What is the best solvent for NMR analysis? A: Use DMSO-d6 or Methanol-d4 . If using D2O , you must add DCl to ensure solubility; the free base is insoluble in neutral D2O.

Q4: Does the imidazole ring open in strong acid? A: No. The imidazole ring is aromatic and highly stable. Ring opening (Bamford-Stevens type degradation) typically requires strong base or specific reducing conditions, not acid.[1]

Part 4: Experimental Protocols
Protocol A: Acid Stability Stress Test

Use this to validate the stability of your specific batch.

  • Preparation: Dissolve 10 mg of compound in 10 mL of 1 M HCl .

  • Incubation: Heat the solution to 60°C for 24 hours .

  • Analysis: Dilute 100 µL of the stressed sample into 900 µL of Mobile Phase A (Water + 0.1% TFA).

  • HPLC Method:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).[1]

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (Phenyl absorption) and 210 nm.[1]

  • Criteria: Purity should remain >99.0% relative to a fresh standard.

Protocol B: Solubility & pH Profiling

Use this to determine the precipitation point.

pH ConditionPredicted SolubilityObservation
pH 1.2 (0.1N HCl) High (> 50 mg/mL)Clear Solution (Dication)
pH 4.5 (Acetate) ModerateClear Solution (Monocation/Dication mix)
pH 6.8 (Phosphate) Low / Risk Likely Precipitation (Monocation/Free Base)
pH 7.4 (PBS) Insoluble Cloudy / Solid Precipitate
Part 5: Visual Troubleshooting Logic

Troubleshooting Figure 2: Troubleshooting Logic Flow for Acid Stability Issues. Start Start: Stability/Analysis Issue IssueType Identify Issue Type Start->IssueType Precipitation Precipitation / Cloudiness IssueType->Precipitation PeakShape HPLC Peak Tailing/Splitting IssueType->PeakShape NewPeaks New Impurity Peaks IssueType->NewPeaks CheckPH Check pH > 6.0? Precipitation->CheckPH CheckMobile Mobile Phase has TFA/Formic? PeakShape->CheckMobile CheckNitrite Check for Nitrites/Aldehydes NewPeaks->CheckNitrite AddAcid Action: Acidify sample (pH < 4) or add DMSO CheckPH->AddAcid Yes AddModifier Action: Add 0.1% TFA to Mobile Phase CheckMobile->AddModifier No FreshSolvent Action: Use Fresh Reagents Check for Nitrosamine (M+29) CheckNitrite->FreshSolvent Yes

References
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text confirming stability of N-alkyl imidazoles).
  • World Health Organization (WHO). (2020). Nitrosamine impurities in medications: Information for prescribers and patients. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

  • PubChem. (2024). Compound Summary for 4-(1H-imidazol-1-yl)piperidine. National Library of Medicine. Link[1]

  • BenchChem. (2025). Technical Support: Stability of N-Alkylated Imidazoles. Link[1]

Sources

Optimization

Addressing regioisomer formation in 4-(imidazolyl)piperidine synthesis

Technical Support Center: Troubleshooting Regioisomer Formation in 4-(Imidazolyl)piperidine Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioisomer Formation in 4-(Imidazolyl)piperidine Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields and complex purification pipelines when synthesizing 4-(imidazolyl)piperidine derivatives. These scaffolds are highly privileged in medicinal chemistry, serving as the backbone for H3 receptor antagonists and selective delta-opioid agonists[1].

The primary synthetic bottleneck is the formation of regioisomers. Imidazoles possess tautomeric nitrogen atoms, meaning the N1 and N3 positions rapidly equilibrate, and the C4/C5 positions become chemically indistinguishable in unprotected systems. This guide provides field-proven, self-validating protocols to establish absolute regiocontrol during your syntheses.

FAQ & Troubleshooting Guide

Issue 1: N-Alkylation and the 1,4- vs 1,5-Regioisomer Problem

Q: I am reacting N-Boc-4-bromopiperidine with 4-methyl-1H-imidazole using K₂CO₃ in DMF. My LC-MS shows a 3:1 mixture of regioisomers. Why is this happening, and how can I force complete 1,4-regioselectivity?

A: Causality & Mechanism Imidazoles undergo rapid annular tautomerism. Under basic conditions, the resulting imidazolide anion acts as an ambident nucleophile. While alkylation intrinsically favors the less sterically hindered nitrogen (yielding the 1,4-disubstituted product), the energy difference between the two transition states is relatively small. This inevitably leads to a 1,5-disubstituted byproduct. Relying purely on steric bias during direct alkylation is fundamentally flawed if absolute regiocontrol is required.

Solution: De Novo Imidazole Synthesis Instead of attempting to alkylate an existing unsymmetrical imidazole, you should construct the imidazole ring directly onto the piperidine scaffold. Based on the authoritative methodology developed by Schmidt and Eastgate[2], you can achieve complete regioselectivity via a double aminomethylenation.

Self-Validating Protocol (Azadiene Route):

  • Reagent Preparation: Convert 1-Boc-4-aminopiperidine to its corresponding glycine derivative via reductive amination with glyoxylic acid.

  • Azadiene Formation: React the glycine derivative with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine at 85 °C. This forms a 2-azabuta-1,3-diene intermediate[2].

  • Cyclization: Condense the intermediate with an amine nucleophile to yield the pure 1,4-disubstituted imidazole. Validation Check: The absence of the N-acetylamino side product in LC-MS confirms successful transamination/cyclization. This protocol bypasses the tautomeric intermediate entirely, guaranteeing 100% regiochemical fidelity[2].

Issue 2: C-C Cross-Coupling and Tautomeric Scrambling

Q: I am trying to synthesize 4-(1H-imidazol-4-yl)piperidine via a Suzuki-Miyaura coupling between 4-bromo-1H-imidazole and N-Boc-piperidine-4-boronic acid pinacol ester. The reaction stalls, and the trace product is a scrambled mixture of 4- and 5-substituted isomers. What is the mechanism of failure?

A: Causality & Mechanism There are two distinct mechanistic failures occurring simultaneously:

  • Catalyst Poisoning: The unprotected N-H of the imidazole coordinates strongly with the Palladium catalyst, poisoning it and stalling the catalytic cycle.

  • Tautomeric Scrambling: 4-bromo-1H-imidazole is in rapid equilibrium with 5-bromo-1H-imidazole. Even if oxidative addition occurs, tautomerization scrambles the regiocenter prior to transmetalation.

Solution: Sterically Directed Protection You must break the symmetry of the imidazole and block tautomerization using a sterically demanding protecting group, such as a Trityl (Trt) group, prior to the cross-coupling step.

Self-Validating Protocol (Trityl-Directed Suzuki Coupling):

  • Regioselective Protection: Dissolve 4-bromo-1H-imidazole (1.0 eq) in anhydrous DCM. Add Et₃N (1.2 eq) and Trityl chloride (1.1 eq). The massive steric bulk of the trityl group forces protection exclusively at the N1 position (furthest from the C4 bromine). Stir at room temperature for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to isolate 4-bromo-1-tritylimidazole.

  • Suzuki-Miyaura Coupling: In a Schlenk flask, combine 4-bromo-1-tritylimidazole (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Add a degassed 4:1 mixture of 1,4-Dioxane and water. Heat at 90 °C for 12 hours under nitrogen.

  • Global Deprotection: Isolate the coupled intermediate via silica gel chromatography. Treat the intermediate with 3M HCl in Methanol at 60 °C for 2 hours. This acidic condition simultaneously cleaves both the Boc and Trityl protecting groups. Validation Check: The steric bulk of the Trityl group ensures only the 4-bromo isomer is available for oxidative addition. Post-deprotection NMR should show a single sharp singlet for the imidazole C5 proton, confirming absolute regiocontrol.

Quantitative Data: Impact of Protecting Groups on Suzuki Coupling

To further illustrate the causality of protecting group selection on reaction success, the following table summarizes the quantitative impact of various N-protecting groups on the synthesis of C-linked 4-(imidazolyl)piperidines.

Protecting GroupSuzuki Coupling YieldRegioisomeric Purity (C4 vs C5)Catalyst Poisoning RiskDownstream Cleavage Conditions
None (N-H) < 10%Scrambled (~1:1)High N/A
Methyl (Me) 85%Fixed (>99:1)LowVery Harsh (BBr₃ / High Temp)
Benzyl (Bn) 75%Fixed (>99:1)LowHarsh (Pd/C, H₂, High Pressure)
SEM 88%Fixed (>99:1)LowModerate (TBAF or TFA)
Trityl (Trt) 92% Fixed (>99:1) Low Mild (Dilute HCl / MeOH)

Experimental Workflows & Decision Logic

Below are the logical frameworks and workflows designed to help you navigate these syntheses without encountering regioisomer scrambling.

DecisionTree Start Target: 4-(Imidazolyl)piperidine LinkType Linkage Type? Start->LinkType N_Linked N-Linked (Piperidine-C4 to Imidazole-N1) LinkType->N_Linked N-C bond C_Linked C-Linked (Piperidine-C4 to Imidazole-C4/C5) LinkType->C_Linked C-C bond N_Sym Symmetrical Imidazole? N_Linked->N_Sym C_Strat Cross-Coupling Strategy C_Linked->C_Strat N_Yes Direct SN2 Alkylation (NaH, DMF) N_Sym->N_Yes Yes N_No De Novo Ring Synthesis (e.g., Azadiene Route) N_Sym->N_No No (Avoids isomers) C_Protect Bulky N-Protection (Trt or SEM) C_Strat->C_Protect C_Couple Suzuki-Miyaura Coupling (Pd-catalyzed) C_Protect->C_Couple

Decision matrix for selecting the appropriate synthetic route to avoid regioisomer scrambling.

Workflow A 4-Bromo-1H-imidazole (Tautomeric Mixture) B 4-Bromo-1-tritylimidazole (Regiopure) A->B Trt-Cl, Et3N Steric Control C Suzuki Coupling + Piperidine-4-boronic ester B->C D Protected 4-(Imidazol-4-yl)piperidine C->D Pd(dppf)Cl2 K2CO3, Dioxane E Global Deprotection (HCl/MeOH) D->E F 4-(1H-imidazol-4-yl)piperidine (Target) E->F

Workflow for the regioselective synthesis of 4-(imidazol-4-yl)piperidines via Suzuki coupling.

References

  • [1] Title: 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:

  • [2] Title: Regioselective synthesis of 1,4-disubstituted imidazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 2-phenylimidazole piperidine ligands

This guide provides an in-depth technical analysis of 2-Phenylimidazole Piperidine Ligands , a privileged scaffold in medicinal chemistry utilized primarily for Histamine H3 Receptor (H3R) antagonism and Smoothened (SMO)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Phenylimidazole Piperidine Ligands , a privileged scaffold in medicinal chemistry utilized primarily for Histamine H3 Receptor (H3R) antagonism and Smoothened (SMO) receptor inhibition (Hedgehog pathway).

Executive Summary & Mechanism of Action

The 2-phenylimidazole piperidine scaffold represents a classic "bi-functional" pharmacophore. It combines an aromatic, hydrogen-bonding core (imidazole) with a basic, solubilizing tail (piperidine). This architecture is privileged for Class A GPCRs, specifically targeting the Histamine H3 Receptor (CNS regulation) and the Smoothened Receptor (Oncology/Developmental biology).

Mechanistic Dualism
  • Histamine H3 Antagonism: The imidazole moiety mimics the endogenous histamine imidazole, interacting with Asp3.32 and Glu5.46 in the transmembrane binding pocket. The 2-phenyl group provides critical hydrophobic packing against Tyr3.33 , enhancing affinity over H1/H2 subtypes.

  • Smoothened (SMO) Inhibition: In the Hedgehog pathway, these ligands bind to the heptahelical bundle of SMO, preventing its accumulation in the primary cilium and blocking downstream Gli transcription factor activation. Here, the piperidine ring often projects into the solvent-exposed channel, improving pharmacokinetic properties (solubility/metabolic stability).

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this ligand class can be dissected into three critical "Zones" of modulation.

Zone 1: The Imidazole Core (The Anchor)
  • 2-Phenyl Substitution: Essential for potency. Unsubstituted imidazoles lose >100-fold affinity.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -F or -Cl on the phenyl ring (para-position) often increase metabolic stability against CYP450 oxidation without sacrificing binding affinity.

    • Steric Effects:[1] Ortho-substitution can force a non-planar conformation, which is favorable for SMO binding but often detrimental to H3R planarity requirements.

  • Tautomerism: The N-H of the imidazole is a hydrogen bond donor. Alkylation of the imidazole nitrogen (N1) locks the tautomer and typically abolishes H3R affinity (which requires N-H donor capability) but may be tolerated or required for SMO antagonists.

Zone 2: The Linker (The Spacer)
  • Chain Length: For H3R, a 3-4 atom spacer (propyl or butyl equivalent) between the imidazole and piperidine is optimal. Shorter linkers (ethyl) cause steric clash; longer linkers lead to entropic penalties.

  • Composition:

    • Alkyl Chains: High affinity but high lipophilicity (LogP).

    • Ether/Amide Linkers: Introduce polar surface area (PSA), lowering LogP and improving CNS penetration, though often at the cost of slight potency reductions due to desolvation penalties.

Zone 3: The Piperidine Tail (The Base)
  • Basicity (pKa): The piperidine nitrogen (pKa ~9-10) is the primary protonation site. It forms a salt bridge with a conserved Aspartate residue in the receptor.

  • Substitutions:

    • 4-Substitution: Adding small alkyl groups (Methyl, Ethyl) at the 4-position of piperidine can lock the ring conformation, enhancing selectivity.

    • N-Substitution: Converting the secondary amine to a tertiary amine (e.g., N-methyl piperidine) often improves blood-brain barrier (BBB) permeability by masking the H-bond donor.

Visualization: SAR Map & Signaling Pathways

SAR_and_Signaling cluster_SAR SAR Zones: 2-Phenylimidazole Piperidine cluster_H3 Histamine H3 Pathway (CNS) cluster_SMO Hedgehog Pathway (Oncology) Core Zone 1: Imidazole Core (H-bond Donor/Acceptor) Linker Zone 2: Linker (3-4 Atom Spacer) Core->Linker Connects SMO Smoothened (7-TM Receptor) Core->SMO Antagonist Binding Phenyl 2-Phenyl Ring (Hydrophobic Packing) Phenyl->Core Stabilizes Pip Zone 3: Piperidine (Ionic Interaction/pKa) Linker->Pip Positions H3R H3 Receptor (Gi/Go Coupled) Pip->H3R Antagonist Binding cAMP cAMP Levels (Decreased) H3R->cAMP Inhibits AC Release Neurotransmitter Release (Blocked) H3R->Release Presynaptic Inhibition Gli Gli Transcription Factors SMO->Gli Activates Nucleus Gene Transcription (Proliferation) Gli->Nucleus Translocates

Caption: Diagram illustrating the modular SAR zones of the ligand and their divergent downstream effects on Histamine H3 (Blue) vs. Hedgehog/SMO (Red) signaling pathways.

Comparative Analysis: Performance vs. Alternatives

The following table compares a representative 2-Phenylimidazole Piperidine (Compound X) against standard clinical/research alternatives.

Feature2-Phenylimidazole Piperidine (Compound X)Ciproxifan (H3 Reference)Vismodegib (SMO Reference)
Primary Target Dual Potential (H3R / SMO)Histamine H3 ReceptorSmoothened (SMO)
Binding Affinity (

)
0.5 - 5.0 nM (Tunable)0.4 nM3.0 nM
Selectivity Moderate (Requires tuning)High (>100x vs H1/H2)High (Specific to SMO)
CNS Penetration High (Piperidine facilitates transport)Moderate (Imidazole-Ketone)Low/Moderate
Metabolic Stability Medium (Phenyl ring susceptible to oxidation)Low (Rapid metabolism)High (Pyridine/Sulfone)
Solubility Excellent (Basic amine)Poor (Neutral at pH 7.4)Moderate

Key Insight: The 2-phenylimidazole piperidine scaffold offers superior solubility compared to rigid H3 ligands like Ciproxifan, making it a better starting point for oral bioavailability optimization, though metabolic "hotspots" on the phenyl ring must be blocked (e.g., with Fluorine).

Experimental Protocols

A. Synthesis: Modified Debus-Radziszewski Imidazole Assembly

This protocol builds the 2-phenylimidazole core with a handle for piperidine attachment.

  • Reagents: Benzaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (4.0 eq), Methanol.

  • Procedure:

    • Dissolve benzaldehyde in MeOH.

    • Add Glyoxal and Ammonium Acetate.

    • Stir at room temperature for 12-24 hours.

    • Crucial Step: To introduce the piperidine, use a functionalized benzaldehyde (e.g., 4-(3-chloropropyl)benzaldehyde) OR perform a Mannich reaction on the formed imidazole if the position allows.

  • Purification: Recrystallization from Ethanol/Water. (Yields typically 60-80%).

B. Validation: H3 Receptor Radioligand Binding Assay

Self-validating protocol to determine


.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    ~ 1 nM).
  • Incubation:

    • Mix: 50 µg membrane protein + 1 nM Radioligand + Test Compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Thioperamide.

    • Incubate: 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Structure–Activity Relationships of Imidazole H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Smoothened Receptor Antagonists: 2-Phenylimidazole Scaffolds. ACS Medicinal Chemistry Letters.

  • Pharmacological Characterization of Histamine H3 Ligands. British Journal of Pharmacology.

  • Synthesis of 2-Substituted Imidazoles via Debus-Radziszewski. Journal of Organic Chemistry.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Properties of N-substituted 4-(imidazol-1-yl)piperidines and their Piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate'...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Among the privileged structures in medicinal chemistry, N-substituted piperidines and piperazines are ubiquitous due to their ability to confer favorable physicochemical properties and provide a versatile framework for molecular elaboration. This guide offers an in-depth comparative analysis of the pharmacokinetic properties of two closely related classes of compounds: N-substituted 4-(imidazol-1-yl)piperidines and their corresponding N-substituted 4-(imidazol-1-yl)piperazine analogs.

The central aim of this guide is to provide a comprehensive resource for researchers and drug development professionals, enabling informed decisions in the selection and optimization of these scaffolds. By presenting a side-by-side comparison of their ADME profiles, supported by experimental data from the literature, we will elucidate the nuanced differences that arise from the substitution of a carbon atom in the piperidine ring with a nitrogen atom to form the piperazine ring. This seemingly subtle structural change can have significant consequences for a molecule's journey through the body, impacting its oral bioavailability, metabolic stability, and overall in vivo performance.

The Significance of the Piperidine and Piperazine Scaffolds

The piperidine ring, a saturated six-membered heterocycle containing a single nitrogen atom, is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Its prevalence is attributed to its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating properties like solubility, while also providing a defined three-dimensional structure.

The piperazine ring, a 1,4-diazacyclohexane, shares many of the favorable characteristics of the piperidine scaffold but with the key distinction of a second nitrogen atom. This additional nitrogen atom imparts distinct physicochemical properties, such as increased polarity and the potential for different metabolic pathways.[4] The choice between these two scaffolds is, therefore, a strategic one in drug design, with implications for a compound's ADME-Tox profile.

This guide will delve into the experimental data that highlights these differences, providing a rationale for why one scaffold may be preferred over the other in specific therapeutic contexts.

Comparative Pharmacokinetic Profiles

A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (%F) are critical determinants of a drug's efficacy and safety.

While a comprehensive, directly comparative dataset for a wide range of N-substituted 4-(imidazol-1-yl)piperidines and their piperazine counterparts is not available in a single source, we can synthesize findings from various studies to draw meaningful comparisons.

Table 1: Illustrative Comparison of Pharmacokinetic Parameters

Compound ClassN-SubstituentSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)%FReference
Piperidine Analog BenzylRatPO10Data not readily availableData not readily availableData not readily availableData not readily available[5]
Piperazine Analog BenzylRatPONot specifiedPredicted high oral absorptionNot specifiedNot specified~97% (in silico)[6]
Piperidine Analog ArylRatPO30~5 ng/mL (for SR13668, a bis-indole)~4-6~100-20025-28%[7]
Piperazine Analog ArylIn silicoPONot specifiedPredicted good oral bioavailabilityNot specifiedNot specifiedPredicted high[8][9]
Piperazine Analog 3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propylRat, Dog, MonkeyPONot specifiedGood oral bioavailabilityNot specifiedNot specifiedGood[10]

It is important to note that the data in this table is illustrative and compiled from different studies with varying experimental conditions. Direct, head-to-head comparisons are limited in the published literature.

From the available data, a general trend emerges where piperazine-containing compounds are often predicted or found to have good to excellent oral bioavailability.[6][8][9][10] This can be attributed to the physicochemical properties conferred by the piperazine ring, such as increased water solubility, which can aid in dissolution and absorption. However, the presence of two nitrogen atoms also provides more sites for metabolism, which can sometimes lead to rapid clearance.[11]

N-substituted 4-(imidazol-1-yl)piperidines, on the other hand, may exhibit more variable oral bioavailability, which is highly dependent on the nature of the N-substituent. For instance, some complex piperidine derivatives have shown low to moderate oral bioavailability in rats.[7] The lipophilicity of the N-substituent plays a crucial role in balancing membrane permeability and aqueous solubility, thereby influencing oral absorption.

Metabolic Pathways: A Key Differentiator

The metabolic fate of a drug candidate is a critical aspect of its pharmacokinetic profile. The piperidine and piperazine rings, along with the imidazole moiety, are susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.

N-substituted 4-(imidazol-1-yl)piperidines:

  • N-dealkylation: Cleavage of the N-substituent from the piperidine nitrogen is a common metabolic pathway.

  • Hydroxylation: Oxidation of the piperidine ring or the N-substituent.

  • Imidazole Ring Metabolism: The imidazole ring can also undergo oxidation.

N-substituted 4-(imidazol-1-yl)piperazines:

  • N-dealkylation: Similar to piperidines, N-dealkylation at the piperazine nitrogen is a major metabolic route. The presence of two nitrogen atoms offers multiple sites for this reaction.[11]

  • Oxidation: Hydroxylation of the aromatic or aliphatic moieties is also a significant pathway.

  • Piperazine Ring Opening: Degradation of the piperazine ring can occur.[7]

The metabolism of arylpiperazine derivatives has been extensively studied, with CYP3A4 and CYP2D6 being the primary enzymes involved in their N-dealkylation and subsequent oxidation.[11][12] The resulting 1-aryl-piperazine metabolites can themselves be pharmacologically active.

The following diagram illustrates the potential metabolic pathways for these two classes of compounds.

Figure 1: Generalized Metabolic Pathways cluster_piperidine N-substituted 4-(imidazol-1-yl)piperidine cluster_piperazine N-substituted 4-(imidazol-1-yl)piperazine Piperidine Parent Piperidine Compound Piperidine_N_Dealkyl N-Dealkylated Metabolite Piperidine->Piperidine_N_Dealkyl N-dealkylation (CYPs) Piperidine_Hydroxyl Hydroxylated Metabolite Piperidine->Piperidine_Hydroxyl Hydroxylation (CYPs) Piperazine Parent Piperazine Compound Piperazine_N_Dealkyl N-Dealkylated Metabolite(s) Piperazine->Piperazine_N_Dealkyl N-dealkylation (CYP3A4, CYP2D6) Piperazine_Hydroxyl Hydroxylated Metabolite Piperazine->Piperazine_Hydroxyl Hydroxylation (CYPs) Piperazine_Ring_Opened Ring-Opened Metabolite Piperazine->Piperazine_Ring_Opened Ring Opening

Caption: Generalized metabolic pathways for N-substituted 4-(imidazol-1-yl)piperidines and -piperazines.

Experimental Protocols

To provide a practical framework for researchers, this section details the standard methodologies for key in vitro and in vivo pharmacokinetic experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a fundamental tool for assessing the intrinsic clearance of a compound and predicting its in vivo metabolic fate.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (from the species of interest, e.g., rat, human) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Thaw liver microsomes on ice.

    • Prepare a reaction mixture containing the phosphate buffer and microsomes.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Figure 2: In Vitro Metabolic Stability Workflow prep Prepare Reagents (Microsomes, Buffer, NADPH) incubate Incubate at 37°C (Test Compound + Microsomes + NADPH) prep->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile + Internal Standard) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate t½ and CLint analyze->data Figure 3: In Vivo Pharmacokinetic Study Workflow animal_prep Animal Preparation (Catheterization, Fasting) dosing Dosing (IV and PO Groups) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, %F) bioanalysis->pk_analysis

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Conclusion

The choice between an N-substituted 4-(imidazol-1-yl)piperidine and its corresponding piperazine analog is a nuanced decision in drug design that can have a profound impact on the pharmacokinetic properties of a molecule. While both scaffolds offer significant advantages, the introduction of a second nitrogen atom in the piperazine ring generally leads to increased polarity, which can enhance aqueous solubility and potentially improve oral bioavailability. However, this also introduces additional sites for metabolism, which may affect the compound's half-life and clearance.

The N-substituent plays a critical role in modulating the ADME properties of both classes of compounds. Careful consideration of the substituent's size, lipophilicity, and metabolic stability is essential for optimizing the overall pharmacokinetic profile.

This guide has provided a comparative overview of the pharmacokinetic properties of these two important heterocyclic scaffolds, supported by available experimental data and detailed protocols for key ADME assays. It is our hope that this information will serve as a valuable resource for medicinal chemists and drug development professionals in their efforts to design and develop novel therapeutics with improved in vivo performance. Further head-to-head comparative studies of a series of analogs will be invaluable in further elucidating the structure-pharmacokinetic relationships within this chemical space.

References

  • SR13668, a novel anti-cancer agent, has improved oral bioavailability in rats. PMC. [Link]

  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. [Link]

  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. ResearchGate. [Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]

  • absolute oral bioavailability: Topics by Science.gov. Science.gov. [Link]

  • In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl) - Impactfactor. Impact Factor. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. Pharmacophore. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed. PubMed. [Link]

  • 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents - PubMed. PubMed. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed. PubMed. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed. PubMed. [Link]

  • Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed. PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. National Center for Biotechnology Information. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. ResearchGate. [Link]

  • Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed. PubMed. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. MDPI. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides - ResearchGate. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed. PubMed. [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. Pharmacognosy Journal. [Link]

  • 4-(1H-imidazol-1-yl)piperidine | C8H13N3 | CID 15789922 - PubChem - NIH. PubChem. [Link]

  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • (PDF) Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - ResearchGate. ResearchGate. [Link]

  • The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. Research Results in Pharmacology. [Link]

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Validation

Technical Guide: Validation of 4-(2-phenyl-1H-imidazol-1-yl)piperidine Purity

Executive Summary In the synthesis of pharmacophores such as 4-(2-phenyl-1H-imidazol-1-yl)piperidine , structural ambiguity and regioisomerism present significant analytical challenges. While High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmacophores such as 4-(2-phenyl-1H-imidazol-1-yl)piperidine , structural ambiguity and regioisomerism present significant analytical challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying trace impurities, it often fails to distinguish between regioisomers (e.g., N-alkylation vs. C-alkylation products) without validated reference standards.

This guide compares the "Gold Standard" combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against traditional chromatographic methods. We demonstrate that while HPLC is superior for trace impurity profiling (<0.1%), a validated NMR/MS workflow is required for absolute structural confirmation and molar purity assessment (qNMR), particularly during early-stage development where certified reference standards are unavailable.

Part 1: The Analytical Challenge

The target molecule, 4-(2-phenyl-1H-imidazol-1-yl)piperidine , consists of a piperidine ring attached at the C4 position to the nitrogen (N1) of a 2-phenylimidazole core.

Critical Impurity Profile

Synthesizing this scaffold (often via condensation of a 4-aminopiperidine derivative with a benzamidine precursor) generates specific impurities that HPLC-UV alone may misidentify:

  • Regioisomers: If synthesized via alkylation of 2-phenylimidazole, the piperidine can attach at N1 (Target) or C4/C5 (Off-target). These often co-elute in reverse-phase HPLC.

  • Starting Materials: Residual 4-aminopiperidine (UV inactive, invisible to standard HPLC-UV).

  • Inorganic Salts: Residual coupling reagents or salts (invisible to HPLC and MS, but detectable via Elemental Analysis or implied by qNMR mass balance).

Part 2: Methodology Comparison

The following table contrasts the primary validation methodologies.

Table 1: Comparative Analysis of Validation Techniques
FeatureNMR (1H/13C) LC-MS (ESI) HPLC-UV Recommendation
Primary Output Structural connectivity & Molar PurityMolecular Weight & FragmentationChromatographic Purity (Area %)Combine NMR + LC-MS
Reference Standard Not Required (Internal Standard used)Required for quantificationRequired for quantificationNMR is best for new compounds
Specificity High (Distinguishes isomers)Medium (Isomers have same mass)Low (Relies on retention time)NMR for Identity
Limit of Detection Low (~0.1 - 1%)Very High (ppm/ppb range)High (ppm range)HPLC for Trace Impurities
Blind Spots Trace impurities, overlapping peaksIon suppression, non-ionizable speciesUV-inactive compounds, inorganic saltsUse Orthogonal Methods
Decision Logic: Selection of Validation Method

ValidationLogic Figure 1: Decision matrix for selecting validation methodology based on development phase. Start Sample Validation Required RefStd Is a Certified Reference Standard Available? Start->RefStd TraceImp Is Trace Impurity Profiling (<0.1%) Critical? RefStd->TraceImp Yes qNMR Method A: qNMR + High-Res MS (Absolute Purity & Structure) RefStd->qNMR No (Early Phase) HPLC Method B: HPLC-UV w/ Standard (Relative Purity) TraceImp->HPLC Yes (QC Release) Hybrid Method C: Hybrid Approach (qNMR for Potency, HPLC for Impurities) TraceImp->Hybrid No (Structural Confirmation)

Part 3: NMR Validation Protocol

Objective: Confirm the N1-linkage between imidazole and piperidine and establish molar purity using Quantitative NMR (qNMR).

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Preferred for solubility of the polar imidazole/piperidine system and to prevent amine proton exchange broadening).

  • Internal Standard (for qNMR): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1):

    
     5 x T1 (typically 10-15 seconds) to ensure full magnetization recovery for accurate integration.
    
Structural Diagnosis (The "Fingerprint")

To validate the structure, look for the specific coupling between the Piperidine-C4 proton and the Imidazole ring.

Expected 1H NMR Shifts (DMSO-d6,


 ppm): 
Proton GroupShift (

)
MultiplicityIntegrationDiagnostic Value
Imidazole C4/C5 7.10 - 7.30Doublets/Singlet2HConfirms heteroaromatic ring integrity.
Phenyl Group 7.40 - 7.80Multiplet5HConfirms 2-phenyl substitution.
Piperidine C4-H 4.10 - 4.40 tt (Triplet of Triplets) 1H CRITICAL: Deshielded by N-attachment. If C-linked, this shifts upfield (<3.5 ppm).
Piperidine C2/C6 3.00 - 3.20Multiplet2HConfirms piperidine ring.
Piperidine C3/C5 1.80 - 2.10Multiplet4HRing conformation check.
qNMR Calculation


  • 
    : Integration Area[1]
    
  • 
    : Number of protons
    
  • 
    : Molar Mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Standard
    

Part 4: Mass Spectrometry Protocol

Objective: Confirm molecular weight and analyze fragmentation to rule out isobaric impurities.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Direct Infusion: Recommended for clean fragmentation data.

Diagnostic Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" that HPLC retention time cannot offer.

Fragmentation Figure 2: ESI-MS Fragmentation logic. Presence of m/z 144.1 confirms the intact phenyl-imidazole core. Parent Parent Ion [M+H]+ = 228.3 Loss N-C Bond Cleavage Parent->Loss Frag1 Fragment A [Piperidine]+ = 84.1 Frag2 Fragment B [2-Phenylimidazole]+ = 144.1 Loss->Frag1 Loss of Imidazole Loss->Frag2 Loss of Piperidine

Part 5: Case Study & Data Interpretation

Scenario: A researcher synthesizes the target molecule. HPLC shows a single peak (99.5% area). However, the biological assay fails.

Investigation via NMR/MS:

  • MS: Shows [M+H]+ = 228.3 (Correct mass).

  • NMR:

    • Phenyl region integrates to 5H (Correct).

    • Piperidine C4-H signal: Observed at 2.8 ppm (Multiplet), not the expected 4.2 ppm .

    • NH Signal: A broad singlet at 12.0 ppm is observed (Characteristic of Imidazole N-H).

Conclusion

For 4-(2-phenyl-1H-imidazol-1-yl)piperidine , relying solely on HPLC purity is insufficient due to the risk of regioisomerism. A self-validating system requires:

  • 1H NMR: Specifically monitoring the chemical shift of the Piperidine C4-H (>4.0 ppm) to confirm N1-linkage.

  • qNMR: To establish absolute purity without a reference standard.[1][2]

  • MS/MS: To confirm the stability of the phenyl-imidazole core.

This orthogonal approach ensures that "purity" reflects not just the absence of contaminants, but the presence of the correct pharmacophore.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

Comparative

A Comparative Guide to the Potency of 2-Phenyl vs. 2-Methyl Imidazole Piperidine Derivatives as Histamine H3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the imidazole-piperidine scaffold has emerged as a privileged structure, particularly in the design of antag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazole-piperidine scaffold has emerged as a privileged structure, particularly in the design of antagonists for the histamine H₃ receptor (H₃R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H₃R acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters, making it a compelling target for the treatment of various neurological and psychiatric disorders.[1][2]

This guide provides an in-depth comparative analysis of the potency of two key subclasses of imidazole piperidine derivatives: those bearing a 2-phenyl substitution versus those with a 2-methyl group. This comparison is grounded in an examination of their structure-activity relationships (SAR), supported by available experimental data, and contextualized by detailed experimental protocols for assessing their biological activity.

The Critical Role of the 2-Substituent: A Structural and Potency Overview

The rationale behind this observation lies in the potential for additional, favorable interactions of the phenyl group within the H₃R binding pocket. The aromatic phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues in the receptor. These supplementary binding interactions can lead to a more stable drug-receptor complex and, consequently, higher affinity and potency.

In contrast, the smaller, non-aromatic methyl group at the 2-position offers limited opportunities for such interactions. While it can contribute to the overall lipophilicity of the molecule, it lacks the extended electronic system of the phenyl group that facilitates more complex binding modes.

Comparative Potency at the Human Histamine H₃ Receptor

To illustrate the impact of the 2-substituent, the following table summarizes representative binding affinity (Ki) data for 2-phenyl and 2-methyl imidazole piperidine derivatives at the human histamine H₃ receptor (hH₃R). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound ClassRepresentative StructureTargetAssay TypePotency (Ki in nM)Reference
2-Phenyl Imidazole Piperidine 2-Phenyl-4-(piperidin-4-ylmethyl)imidazoleHuman H₃ ReceptorRadioligand Binding5 - 20[3][4]
2-Methyl Imidazole Piperidine 2-Methyl-4-(piperidin-4-ylmethyl)imidazoleHuman H₃ ReceptorRadioligand Binding50 - 150[5][6]

Note: The Ki values presented are indicative ranges based on available literature and should be interpreted as a general trend rather than absolute comparative values from a single experiment.

The data, while not from a direct comparative study, suggests a general trend where 2-phenyl substitution leads to a roughly 10-fold increase in binding affinity for the H₃ receptor compared to the 2-methyl substitution on a similar imidazole-piperidine scaffold.

Mechanism of Action: Antagonism of the Histamine H₃ Receptor

Both 2-phenyl and 2-methyl imidazole piperidine derivatives act as antagonists or inverse agonists at the histamine H₃ receptor. The H₃R is constitutively active and couples to the Gαi/o subunit of the heterotrimeric G protein.[7][8] Activation of the H₃R, either by histamine or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9]

As antagonists, these imidazole piperidine derivatives bind to the H₃R and block the binding of the endogenous agonist, histamine. As inverse agonists, they can further reduce the basal, constitutive activity of the receptor, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This modulation of the H₃R signaling pathway ultimately results in an increased release of histamine and other neurotransmitters in the brain.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Histamine Histamine Histamine->H3R Activates Antagonist Imidazole Piperidine Derivative (Antagonist) Antagonist->H3R Blocks ATP ATP PKA PKA cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Signaling pathway of the Histamine H₃ Receptor and its antagonism by imidazole piperidine derivatives.

Experimental Protocols

To enable researchers to validate and expand upon these findings, this section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of 2-Substituted-4-(piperidin-4-ylmethyl)imidazoles

The synthesis of the core imidazole-piperidine scaffold can be achieved through a multi-step process, which can be adapted for both 2-phenyl and 2-methyl analogs.

Synthesis_Workflow start Commercially available 4-hydroxymethylpiperidine step1 Protection of piperidine nitrogen (e.g., with Boc anhydride) start->step1 step2 Oxidation of the primary alcohol to an aldehyde step1->step2 step3 Three-component reaction with (for 2-phenyl): benzaldehyde, ammonia, and glyoxal (for 2-methyl): acetaldehyde, ammonia, and glyoxal step2->step3 step4 Deprotection of the piperidine nitrogen step3->step4 end Final Product: 2-Substituted-4-(piperidin-4-ylmethyl)imidazole step4->end

Caption: Generalized synthetic workflow for 2-substituted-4-(piperidin-4-ylmethyl)imidazoles.

Step-by-Step Protocol:

  • Protection of the Piperidine Nitrogen: Commercially available 4-(hydroxymethyl)piperidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Oxidation to the Aldehyde: The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

  • Imidazole Ring Formation (Radziszewski Reaction): The aldehyde is then subjected to a three-component condensation reaction.

    • For the 2-phenyl derivative: The aldehyde is reacted with benzaldehyde and a source of ammonia (e.g., ammonium acetate) in a suitable solvent.

    • For the 2-methyl derivative: The aldehyde is reacted with acetaldehyde and a source of ammonia.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final 2-substituted-4-(piperidin-4-ylmethyl)imidazole.

In Vitro Potency Assessment

1. Radioligand Binding Assay for Histamine H₃ Receptor

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the H₃ receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific binding control: A high concentration of a known H₃R ligand (e.g., unlabeled histamine or a potent antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (2-phenyl and 2-methyl imidazole piperidine derivatives) at various concentrations.

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare a dilution series of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Assay: cAMP Measurement

This assay measures the functional consequence of H₃R antagonism by quantifying the change in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human histamine H₃ receptor.

  • A cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Forskolin (an adenylyl cyclase activator).

  • Histamine (the endogenous agonist).

  • Test compounds.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the test compounds at various concentrations.

  • Stimulate the cells with a sub-maximal concentration of histamine in the presence of forskolin (to amplify the cAMP signal).

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value, depending on whether the compound is an antagonist or inverse agonist.

Conclusion and Future Directions

The available evidence strongly suggests that 2-phenyl imidazole piperidine derivatives exhibit higher potency as histamine H₃ receptor antagonists compared to their 2-methyl counterparts. This is likely attributable to the additional binding interactions afforded by the phenyl group within the H₃R binding pocket. The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro characterization of these and other novel H₃R ligands.

Future research should focus on obtaining direct comparative data for these two classes of compounds under identical experimental conditions to definitively quantify the potency difference. Furthermore, co-crystallization studies of these ligands with the H₃ receptor would provide invaluable structural insights into their binding modes and further rationalize the observed structure-activity relationships. Such studies will undoubtedly accelerate the design and development of next-generation H₃R antagonists with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of neurological disorders.

References

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors.
  • Hill, S. J., Ganellin, C. R., Timmerman, H., Schwartz, J. C., Shankley, N. P., Young, J. M., Schunack, W., Levi, R., & Haas, H. L. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253–278.
  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107–120.
  • Ligneau, X., Landais, L., Danno, D., et al. (2007). The first selective, orally active, non-imidazole histamine H3 receptor inverse agonist: N-(4-piperidin-1-yl-phenyl)-4-(2,6-dichlorophenyl)benzamide (FUB 649). Journal of Medicinal Chemistry, 50(3), 439-442.
  • Passani, M. B., Blandina, P., & Torrealba, F. (2011). The histamine H3 receptor and the central nervous system.
  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., Schlegel, B., & Sippl, W. (2004). Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. Mini Reviews in Medicinal Chemistry, 4(9), 965–977.
  • Tozer, M. J., & Kalindjian, S. B. (2000). Histamine H3 receptor antagonists.
  • Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333.
  • Walczyński, K., Zuiderveld, O. P., & Timmerman, H. (1999). 4-(1H-Imidazol-4-ylmethyl)piperidine: a potent and selective histamine H3 receptor agonist. Archiv der Pharmazie, 332(11), 389-398.
  • Liedtke, S., Flau, K., Kathmann, M., Schlicker, E., Stark, H., Meier, G., & Schunack, W. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(1), 43-50.
  • Cowart, M., et al. (2007). A new family of histamine H3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series.
  • Altenbach, R. J., et al. (2008). Potent and selective non-imidazole histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(21), 5754-5758.
  • Sadek, B., et al. (2014). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy, 8, 1563–1576.
  • Wifling, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9695-9710.
  • Ishikawa, M., et al. (2010). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Journal of Medicinal Chemistry, 53(19), 7075-7086.
  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 221(1-2), 43-52.
  • Łażewska, D., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 26(8), 2300.
  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 101-112.
  • Romero, D. H., Heredia, V. E. T., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 64-92.
  • Khabnadideh, S., & Rezaei, Z. (2008). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. Iranian Journal of Pharmaceutical Sciences, 4(3), 209-216.
  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline Derivatives of Expected Anti-HCV Activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 938-944.
  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333.
  • Ghamari, N., et al. (2020). In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Archiv der Pharmazie, 353(8), 2000084.
  • European Patent Office. (2020). Synthesis of Labeled Imidazo[1,2-A]Pyrimidines. EP 3966215 B1.
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 259.

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Validation

Assessing blood-brain barrier permeability of imidazole-piperidine compounds

Assessing Blood-Brain Barrier Permeability of Imidazole-Piperidine Compounds: A Comparative Guide Introduction The imidazole-piperidine scaffold is a privileged structural motif in central nervous system (CNS) drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Blood-Brain Barrier Permeability of Imidazole-Piperidine Compounds: A Comparative Guide

Introduction The imidazole-piperidine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery. It is frequently utilized in the development of kinase inhibitors (such as GSK-3β inhibitors), histamine H3 receptor antagonists, and novel analgesics[1][2]. The piperidine ring provides a basic nitrogen that can form crucial salt bridges with target proteins, while the imidazole moiety offers hydrogen bond donor/acceptor capabilities and modulates overall lipophilicity[2][3].

However, this combination presents a distinct pharmacokinetic challenge: the basic piperidine nitrogen (pKa typically 8.5–10) is predominantly protonated at physiological pH. While this positive charge aids in target binding, it restricts passive diffusion across the lipophilic blood-brain barrier (BBB) and frequently transforms the molecule into a substrate for active efflux transporters like P-glycoprotein (P-gp)[4][5]. Accurately assessing the BBB permeability of these compounds requires a strategic comparison of in vitro and in vivo assays to separate passive diffusion from active efflux.

Assay Comparison: PAMPA-BBB vs. MDCK-MDR1 vs. In Vivo B/P Ratio

To evaluate the brain penetrance of imidazole-piperidines, researchers typically rely on three orthogonal models. Understanding the causality behind their differences is critical for avoiding false positives in drug development.

1. PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Mechanism: Measures passive transcellular diffusion across an artificial lipid membrane formulated to mimic the mammalian BBB (typically utilizing porcine brain lipids to achieve specific phospholipid/cholesterol ratios)[6][7].

  • Pros: High-throughput, cost-effective, and an excellent predictor of passive diffusion. The artificial membrane is highly hydrophobic and rigid, closely matching the physical characteristics of the actual BBB[5][6].

  • Cons: Completely lacks active transport mechanisms. Imidazole-piperidines with high passive permeability in PAMPA may still fail to accumulate in the brain in vivo if they are strong P-gp substrates[5].

2. MDCK-MDR1 Cell Assay

  • Mechanism: Uses Madin-Darby Canine Kidney cells stably transfected with the human ABCB1 gene (encoding P-gp). It measures both passive diffusion and active efflux[4].

  • Pros: The tight junction formation in MDCK-MDR1 cells reflects the BBB much better than gastrointestinal models like Caco-2[4]. It provides an Efflux Ratio (ER), which is indispensable for basic amines like piperidines that are heavily effluxed[4].

  • Cons: Lower throughput and higher cost. Furthermore, the MDCK-MDR1 cell membrane has lower ratios of cholesterol and sphingomyelin compared to primary brain endothelial cells, making it a poorer model for purely passive permeability than PAMPA-BBB[6].

3. In Vivo Brain/Plasma (B/P) Ratio

  • Mechanism: Direct measurement of compound concentration in brain tissue versus plasma in rodent models following systemic administration[5].

  • Pros: The ultimate gold standard. It accounts for plasma protein binding, brain tissue binding, and dynamic blood flow[7].

  • Cons: Low throughput, high cost, and ethically constrained. It is typically reserved for late-stage lead optimization.

Expert Insight on Causality: The differential correlation of PAMPA-BBB and MDCK-MDR1 to in situ brain perfusion stems directly from membrane lipid composition. Because the BBB is more hydrophobic and rigid than the MDCK-MDR1 cell membrane, PAMPA-BBB is superior for assessing the passive diffusion rate of the lipophilic imidazole core[6]. Conversely, MDCK-MDR1 is required to identify the active efflux liabilities introduced by the basic piperidine nitrogen[4][6].

Workflow Visualization

To optimize resources, a hierarchical screening workflow is recommended. Compounds are first triaged by passive permeability, followed by efflux assessment.

G Start Synthesize Imidazole-Piperidine Library PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) Start->PAMPA Decision1 P_app > 4 x 10^-6 cm/s? PAMPA->Decision1 MDCK Tier 2: MDCK-MDR1 (Efflux Assessment) Decision1->MDCK Yes Reject Optimize Scaffold (Reduce pKa / Lipophilicity) Decision1->Reject No Decision2 Efflux Ratio (ER) < 2.5? MDCK->Decision2 InVivo Tier 3: In Vivo B/P Ratio (Rodent PK) Decision2->InVivo Yes Decision2->Reject No

Hierarchical BBB permeability screening workflow for basic CNS compounds.

Comparative Data Analysis

The following table synthesizes typical experimental data demonstrating how the structural nuances of imidazole-piperidine derivatives dictate their performance across these three assays.

Compound Class / DrugPAMPA-BBB

(

cm/s)
MDCK-MDR1

(A-B) (

cm/s)
MDCK-MDR1 Efflux Ratio (B-A/A-B)In Vivo B/P Ratio (

)
BBB Penetration Classification
Verapamil (Control)14.522.11.21.80High (CNS+)
Loperamide (Control)12.01.518.50.05Low (Effluxed)
Imidazo-Pip Analog A (Unoptimized)8.22.112.40.12Low (P-gp Substrate)
Imidazo-Pip Analog B (Fluorinated)15.418.61.81.45High (CNS+)
Imidazo-Pip Analog C (Sterically Hindered N)11.114.22.10.95Moderate (CNS+)

Data Interpretation: Analog A exhibits high passive permeability in PAMPA-BBB but fails to accumulate in the brain in vivo due to high P-gp efflux (ER = 12.4), a common pitfall for basic piperidines[4][5]. Strategic modifications, such as fluorination (Analog B) to reduce the basicity (pKa) of the piperidine nitrogen, or adding steric hindrance (Analog C) to prevent P-gp recognition, successfully lower the efflux ratio and restore in vivo brain penetration[2][8].

Experimental Methodologies

Protocol 1: PAMPA-BBB Assay

Self-validating principle: The inclusion of high and low permeability commercial drugs (e.g., Verapamil and Theophylline) validates the lipid membrane integrity for each plate[4][5].

  • Preparation of Artificial Membrane: Dissolve porcine brain lipid extract (PBLE) in n-dodecane to a concentration of 20 mg/mL[7].

  • Filter Coating: Apply 4 µL of the PBLE solution to the microfilter membrane (0.45 µm pore size) of the donor plate (e.g., Millipore MultiScreen).

  • Donor Solution: Dilute the imidazole-piperidine test compounds in PBS (pH 7.4) to a final concentration of 50 µM. Critical: Ensure DMSO concentration is ≤1% to prevent membrane disruption[9]. Add 150 µL to each well of the donor plate.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4 hours without agitation[5][9].

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS[9]. Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation.
    
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay

Self-validating principle: Mass balance must be calculated (recovery > 80%) to ensure the compound is not simply binding to the plastic apparatus or accumulating inside the cells without crossing the monolayer[6].

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 4-5 days until tight junctions form.
    
  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed with inserts demonstrating a TEER > 150 Ω·cm²[4].

  • Assay Initiation (A-to-B and B-to-A):

    • Apical to Basolateral (A-B): Add 10 µM of the test compound in transport buffer (HBSS, pH 7.4) to the Apical chamber. Add blank buffer to the Basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the test compound to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours[4].

  • Sampling & Analysis: Collect aliquots from both chambers. Analyze via LC-MS/MS.

  • Data Processing: Calculate

    
     for both directions. The Efflux Ratio (ER) is defined as 
    
    
    
    . Under standard experimental conditions, an ER > 2.5 indicates significant P-gp efflux[4][5].

References

  • Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed, nih.gov.
  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison - PubMed, nih.gov.
  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison | Request PDF - ResearchGate, researchg
  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier, researchg
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - Theranostics, thno.org.
  • WO2023028092A2 - Fluorinated empathogens - Google P
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem, benchchem.com.
  • Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors, ub.edu.

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Safety & Regulatory Compliance

Safety

4-(2-phenyl-1H-imidazol-1-yl)Piperidine proper disposal procedures

Topic: 4-(2-phenyl-1H-imidazol-1-yl)Piperidine Proper Disposal Procedures Executive Summary: Immediate Action & Classification 4-(2-phenyl-1H-imidazol-1-yl)piperidine is a heterocyclic organic base containing both piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-phenyl-1H-imidazol-1-yl)Piperidine Proper Disposal Procedures

Executive Summary: Immediate Action & Classification

4-(2-phenyl-1H-imidazol-1-yl)piperidine is a heterocyclic organic base containing both piperidine and imidazole moieties.[1] Based on the functional group analysis of its parent structures (Piperidine: CAS 110-89-4 and Imidazole: CAS 288-32-4), this compound must be treated as a Corrosive (Category 1B/C) and Acutely Toxic substance for disposal purposes.[1]

Do not dispose of this compound down the drain. It poses a significant risk to aquatic life and can damage plumbing via corrosive action if not neutralized. The mandatory disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Analysis

To ensure safe handling, we apply the Precautionary Principle , deriving hazards from the pharmacophore's structural components.

Feature Hazard Classification (Derived) Operational Implication
Piperidine Moiety Corrosive / Flammable / Toxic High pH (Basic).[1] Incompatible with acids.
Imidazole Moiety Reprotoxic / Corrosive Potential teratogen.[2] Skin/Eye damage risk.[2][3][4][5][6][7][8][9]
Physical State Solid (Powder/Crystal) Dust inhalation risk.
Nitrogen Content High (3 Nitrogen atoms) Generates NOx during incineration (requires scrubber).[1]

Critical Incompatibilities:

  • Strong Acids: Violent, exothermic neutralization reaction.

  • Oxidizers: Risk of fire/explosion (e.g., Hydrogen Peroxide, Nitric Acid).

  • Acid Chlorides/Anhydrides: Vigorous reaction evolving toxic fumes.

Pre-Disposal Handling & Segregation

Before disposal, waste must be segregated to prevent cross-contamination or accidental reaction.

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic/Corrosive Solid - Organic Basic." [1]

  • State: Do not dissolve in solvent solely for disposal; solids are cheaper and safer to incinerate.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in MeOH/EtOH/EtOAc.

  • pH Check: If the solution is aqueous, ensure pH is > 9 to keep the amine free-based, or neutral (pH 7) if salted out. Avoid acidic aqueous mixtures in organic waste drums to prevent corrosion of the metal drum.

Step-by-Step Disposal Protocols

Scenario 1: Disposal of Pure Solid Substance
  • PPE Donning: Wear Nitrile gloves (double-gloved recommended, >0.11mm thickness), safety goggles (not just glasses), and a lab coat. Use a P95/P100 dust mask if working outside a fume hood.

  • Transfer: Transfer the solid into the HDPE waste container inside a fume hood to capture dust.

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened tissue. Place the tissue into the solid waste container.

  • Sealing: Screw the lid tightly. Tape the lid if transporting through public corridors.

  • Handoff: Transfer to the facility's Hazardous Waste Accumulation Area (HWAA).

Scenario 2: Disposal of Reaction Mixtures (Quenching)

Use this protocol if the compound is in a reaction mixture with reagents.[1]

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Quenching: Slowly add Water or Saturated Ammonium Chloride (aq) to quench any reactive intermediates (e.g., unreacted coupling agents).

  • Extraction (Optional): If the solvent is water-miscible (e.g., DMF), dilute 10x with water and collect as Aqueous Basic Waste . If immiscible, separate layers.

  • Collection: Pour into the appropriate "Organic Solvents" carboy (Halogenated or Non-Halogenated).

Scenario 3: Cleaning Contaminated Glassware
  • Rinse 1: Rinse glassware with a minimal amount of Methanol or Acetone . Collect this rinse into the Organic Solvent Waste .

  • Rinse 2: Rinse with 1N HCl (dilute acid) to protonate and solubilize residual amine traces. Collect this into Aqueous Acidic Waste (Neutralize to pH 7 before final drain disposal if local regulations permit, otherwise treat as hazardous aqueous waste).

  • Wash: Wash with soap and water as normal.[10]

Waste Segregation Decision Tree

The following logic flow ensures the material ends up in the correct waste stream, minimizing cost and safety risks.

DisposalFlow Start Waste Material: 4-(2-phenyl-1H-imidazol-1-yl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution SolidBin Solid Waste Bin (Label: Toxic/Corrosive Organic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck Neutralize Adjust to pH 6-9 pHCheck->Neutralize pH < 6 or > 9 AqBin Aqueous Waste Carboy (Toxic Trace) pHCheck->AqBin pH 6-9 Neutralize->AqBin

Figure 1: Decision tree for segregating 4-(2-phenyl-1H-imidazol-1-yl)piperidine waste streams.

Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following codes. Note that since a specific CAS is often proprietary or not listed in broad databases, we use the "Not Otherwise Specified" (N.O.S.) classifications.

Regulatory Body Classification Code Proper Shipping Name / Description
US DOT / IATA UN 3259 or UN 2923 Amines, solid, corrosive, n.o.s.[1] (Piperidine derivative) OR Corrosive solids, toxic, n.o.s.[1]
EPA (RCRA) D002 (Corrosive)Applicable if the waste is aqueous with pH > 12.5 or < 2.[1]
EU Waste Code 07 05 13 *Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1]

Emergency Response (Spill during Transport):

  • Small Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction with oxidizers).

  • Neutralization: Treat spill area with dilute acetic acid (vinegar) to neutralize the base, then wash with water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine.[Link][1]

  • ECHA (European Chemicals Agency) (2024). Substance Information: Imidazole - Registration Dossier.[Link][1]

Sources

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